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Core Science & Biosynthesis

Foundational

2-Bromopropane-13C3 chemical properties and molecular weight

An In-depth Technical Guide to 2-Bromopropane-¹³C₃: Properties, Applications, and Experimental Considerations Authored by a Senior Application Scientist Abstract: 2-Bromopropane-¹³C₃ is a stable isotope-labeled analogue...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromopropane-¹³C₃: Properties, Applications, and Experimental Considerations

Authored by a Senior Application Scientist

Abstract: 2-Bromopropane-¹³C₃ is a stable isotope-labeled analogue of 2-bromopropane, a versatile reagent in organic synthesis. The incorporation of three ¹³C atoms into the isopropyl moiety provides a powerful tool for researchers in chemistry and drug development. This guide offers a comprehensive overview of the chemical and physical properties of 2-Bromopropane-¹³C₃, delves into its critical applications in mechanistic studies and quantitative analysis, and provides insights into its reactivity and safe handling. The strategic use of this isotopically labeled compound enables the unambiguous elucidation of reaction pathways and metabolic fates, which is indispensable for modern chemical and pharmaceutical research.

Core Chemical and Physical Properties

2-Bromopropane-¹³C₃ is structurally identical to its unlabeled counterpart, but its increased mass and nuclear magnetic resonance activity, due to the ¹³C isotopes, are key to its utility.[1] The fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula (¹³CH₃)₂¹³CHBr[2][3]
Molecular Weight 125.97 g/mol [2][3]
CAS Number (Labeled) 220505-11-3[2][4][5]
CAS Number (Unlabeled) 75-26-3[2][3]
Appearance Clear, colorless liquid[4][]
Chemical Purity Typically ≥98%[2]
Isotopic Purity Typically 99 atom % ¹³C[]
Synonyms Isopropyl bromide-¹³C₃[2][3]
Boiling Point (Unlabeled) 59-60 °C[7][8]
Melting Point (Unlabeled) -89.0 °C[7][9]
Density (Unlabeled) 1.31 g/mL at 20 °C[7]
Molecular Structure

The structure consists of a central carbon atom bonded to a bromine atom, a hydrogen atom, and two methyl groups. In 2-Bromopropane-¹³C₃, all three carbon atoms are the heavy isotope ¹³C.

Caption: Molecular structure of 2-Bromopropane-¹³C₃.

Spectroscopic and Analytical Characterization

The primary utility of stable isotope labeling lies in its detectability by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

For unlabeled 2-bromopropane, symmetry results in only two distinct signals in the ¹³C NMR spectrum: one for the two equivalent methyl (CH₃) carbons and one for the methine (CHBr) carbon.[10]

In contrast, 2-Bromopropane-¹³C₃, with 99% enrichment, will exhibit strong signals for all three carbon atoms. The key distinguishing feature will be the presence of ¹³C-¹³C spin-spin coupling, which will split the signals into complex multiplets. This provides definitive proof of the isotopic labeling and connectivity within the molecule.

  • Expected Chemical Shifts: The chemical shifts will be nearly identical to the unlabeled compound.[10]

    • ¹³CHBr Carbon: Expected around 45 ppm.

    • ¹³CH₃ Carbons: Expected around 28 ppm.

  • Significance: The presence of these signals and their coupling patterns confirms the successful synthesis of the labeled material and is a critical quality control parameter.

Mass Spectrometry (MS)

Mass spectrometry differentiates molecules based on their mass-to-charge ratio (m/z). The introduction of three ¹³C atoms results in a predictable mass shift.

  • Unlabeled 2-Bromopropane (C₃H₇Br): Molecular weight is ~122.99 g/mol .[9][11]

  • Labeled 2-Bromopropane-¹³C₃ (¹³C₃H₇Br): Molecular weight is ~125.97 g/mol .[2][3]

This mass difference of +3 amu is easily resolved by modern mass spectrometers, allowing for its use as an internal standard in quantitative assays.

Applications in Research and Drug Development

The unique properties of 2-Bromopropane-¹³C₃ make it an invaluable tool for elucidating complex chemical and biological processes.

Elucidation of Reaction Mechanisms

2-Bromopropane is a classic substrate for studying nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[12][13] By using the ¹³C₃-labeled variant, chemists can precisely track the fate of the isopropyl group through a reaction sequence.

For example, in a reaction where the isopropyl group is transferred to a nucleophile, MS analysis of the product will show a mass increase corresponding to the ¹³C₃-isopropyl moiety, confirming the reaction pathway and ruling out alternative mechanisms.

SN2_Reaction cluster_0 Reactants cluster_1 Product reagent 2-Bromopropane-¹³C₃ (¹³C₃H₇Br) product Labeled Product (¹³C₃H₇-Nu) reagent->product Sₙ2 Attack leaving_group Bromide Ion (Br⁻) reagent->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Tracking a ¹³C₃-labeled group in an Sₙ2 reaction.

Quantitative Analysis using Isotope Dilution Mass Spectrometry (IDMS)

A critical application is its use as an internal standard for the accurate quantification of unlabeled 2-bromopropane or its derivatives in complex matrices, such as pharmaceutical preparations or environmental samples.[] The IDMS workflow is a gold-standard quantitative technique.

Experimental Protocol: Quantification of 2-Bromopropane using IDMS

  • Standard Preparation: Prepare a stock solution of 2-Bromopropane-¹³C₃ with a precisely known concentration.

  • Sample Spiking: Add a known volume of the ¹³C₃ internal standard solution to the unknown sample containing unlabeled 2-bromopropane.

  • Extraction & Analysis: Process the sample (e.g., via liquid-liquid extraction or solid-phase extraction) and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Monitor the specific m/z values for both the unlabeled analyte and the ¹³C₃-labeled standard. The ratio of the peak areas is directly proportional to the concentration of the unlabeled analyte. Because the standard and analyte behave almost identically during sample preparation and analysis, this method corrects for sample loss and matrix effects, yielding highly accurate and precise results.

IDMS_Workflow A Unknown Sample (Contains C₃H₇Br) B Add Known Amount of Internal Standard (¹³C₃H₇Br) A->B C Sample Preparation (e.g., Extraction) B->C D GC-MS Analysis C->D E Quantification (Based on Peak Area Ratio) D->E

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Probing Metabolic Pathways

While 2-bromopropane itself is not a therapeutic agent, it serves as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[7][14][15] Synthesizing a drug candidate using 2-Bromopropane-¹³C₃ allows researchers to trace the metabolic fate of the isopropyl moiety in vitro or in vivo. This is crucial for identifying metabolites, understanding drug clearance mechanisms, and assessing potential bioaccumulation, all of which are critical components of drug development.

Synthesis and Reactivity

Synthesis

2-Bromopropane is typically synthesized by reacting isopropanol with hydrobromic acid (HBr).[7][9] The synthesis of 2-Bromopropane-¹³C₃ follows the same principle, requiring the use of ¹³C-labeled isopropanol as the starting material.

Reactivity

As a secondary alkyl halide, 2-bromopropane undergoes both nucleophilic substitution and elimination reactions. The reaction outcome is highly dependent on the reaction conditions.[13]

  • Nucleophilic Substitution (Sₙ2): Favored by strong, non-bulky nucleophiles and polar aprotic solvents. This is the primary reaction used to introduce the isopropyl group onto other molecules.[7]

  • Elimination (E2): Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures. This reaction yields propene gas.[13] The use of a concentrated solution of NaOH or KOH in ethanol also promotes elimination.[13]

Understanding the competition between these two pathways is essential for any chemist utilizing this reagent in synthesis.

Safety and Handling

2-Bromopropane, including its isotopically labeled form, presents significant health and safety hazards. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hazards:

    • Flammability: Highly flammable liquid and vapor.[3] Keep away from heat, sparks, and open flames.[3]

    • Reproductive Toxicity: May damage fertility or the unborn child.[2][3]

    • Organ Toxicity: May cause damage to the central nervous system, heart, liver, and kidneys through prolonged or repeated exposure.[2][3]

    • Carcinogenicity: Classified by IARC as a Group 2A carcinogen, probably carcinogenic to humans.[16]

  • Storage: Store at room temperature in a tightly sealed container, away from light, moisture, strong oxidizing agents, and strong bases.[2][3]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

References

  • 2-Bromopropane-13C3 | CAS#:220505-11-3 | Chemsrc. [Link]

  • 2-Bromopropane (13C3, 99%) | C3H7Br | CID 10877121 - PubChem. [Link]

  • 2-BROMOPROPANE | Chemical.AI. [Link]

  • C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • 2-Bromopropane - Wikipedia. [Link]

  • Propane, 2-bromo- - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • 2-Bromopropane: A Key Reagent for Industrial and Research Chemistry. [Link]

  • 2-Bromopropane - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf. [Link]

  • 1,3-dibromo(1,2,3-13C3)propane | C3H6Br2 | CID 71309104 - PubChem. [Link]

  • IARC Releases Monograph on 2-Bromopropane, High-Production-Volume Chemicals. [Link]

  • ¹³C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PMC. [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

  • Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. - Proprep. [Link]

  • elimination from 2-bromopropane to give propene - Chemguide. [Link]

Sources

Exploratory

2-Bromopropane-13C3 (CAS: 220505-11-3): A Technical Guide on Isotopic Labeling and Mechanistic Probing

Executive Summary 2-Bromopropane-13C3 (CAS: 220505-11-3) is a highly enriched, stable isotope-labeled alkyl halide[1]. In the realms of advanced organic synthesis, pharmacokinetic profiling, and transition-metal catalysi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromopropane-13C3 (CAS: 220505-11-3) is a highly enriched, stable isotope-labeled alkyl halide[1]. In the realms of advanced organic synthesis, pharmacokinetic profiling, and transition-metal catalysis, it serves as a foundational alkylating agent for introducing a fully 13C-labeled isopropyl group into target architectures[2]. This whitepaper provides an authoritative overview of its physicochemical properties, the strategic causality behind its selection over deuterated analogs, and a field-validated protocol for its use in generating organometallic mechanistic probes.

Physicochemical Profiling & Isotopic Signatures

To ensure absolute reproducibility in stoichiometric calculations and analytical tracking, the foundational properties of 2-Bromopropane-13C3 are summarized below[1],[3].

Table 1: Physicochemical and Isotopic Profile

PropertyValue
Chemical Name 2-Bromopropane (13C3, 99%)
CAS Number (Labeled) 220505-11-3
CAS Number (Unlabeled) 75-26-3
Molecular Formula 13C3H7Br
Molecular Weight 125.97 g/mol
Isotopic Purity ≥ 99% 13C
Physical Form Clear, colorless liquid

Mechanistic Utility: The Causality Behind 13C Labeling

Overcoming Kinetic Isotope Effects (KIE)

In drug development and catalytic studies, isotopic labeling is routinely used to trace molecular backbones. While deuterium (2H) labeling (e.g., 2-Bromopropane-d7) is common, it introduces a primary kinetic isotope effect (KIE) when C–H bonds are cleaved, which can artificially alter reaction rates or metabolic clearance profiles[2].

Conversely, utilizing a 13C-label preserves the native kinetic profile of the carbon-hydrogen framework. The 13C nucleus (spin I = 1/2) provides a highly sensitive, non-perturbative handle for Nuclear Magnetic Resonance (NMR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy, allowing researchers to track the absolute fate of the carbon center without kinetic distortion[4].

Case Study: Oxidative MHAT Catalysis

A definitive demonstration of 2-Bromopropane-13C3's utility is found in the mechanistic elucidation of Metal-Hydrogen Atom Transfer (MHAT) catalysis[5]. For years, secondary alkylcobalt(IV) intermediates were postulated as key reactive species but remained uncharacterized due to their transient nature[6].

By utilizing 2-Bromopropane-13C3, researchers successfully synthesized a fully 13C-labeled (salen)Co(isopropyl) complex[4]. The 13C label was critical: it allowed the team to use ENDOR spectroscopy to definitively establish the presence of the cobalt-carbon bond in a metastable Cobalt(IV) state. The data proved that an inverted ligand field stabilizes the electrophilic alkyl group, fundamentally validating the proposed MHAT catalytic cycle[6],[5].

Experimental Protocol: Generation of a 13C-Labeled Cobalt(IV) Alkyl Probe

The following methodology details the synthesis and cryogenic trapping of a 13C-labeled Co(IV) intermediate. This is a self-validating system: the successful incorporation of the 13C label is directly confirmed by the emergence of a distinct 13C hyperfine coupling signal in the downstream ENDOR spectrum[4].

Table 2: Stoichiometric Parameters for Co(IV) Probe Generation

ReagentAmountEquivalentsFunction
(salenPh)Co(III)-13C3-isopropyl10 mg (13 μmol)1.0Labeled Organometallic Precursor
Tris(4-bromophenyl)aminyl borate17.5 mg (13 μmol)1.0One-Electron Oxidant
CH2Cl2 / Toluene (1:1 v/v)1.6 mL (Total)N/ACryogenic Solvent Matrix
Step-by-Step Methodology
  • Preparation of the Co(III) Precursor: Synthesize the (salenPh)Co(III)-13C3-isopropyl complex by reacting a (salenPh)Co(II) precursor with a reducing agent and 2-Bromopropane-13C3 (CAS: 220505-11-3)[4]. Purify the resulting brown solid and verify isotopic incorporation via 1H and 13C NMR in THF-d8[4].

  • Cryogenic Setup (Inert Atmosphere): Inside an N2-filled glovebox, dissolve 10 mg of the (salenPh)Co(III)-13C3-isopropyl complex in 0.8 mL of a 1:1 CH2Cl2/toluene mixture[4]. Place the vial in a cold well chilled by a dry ice/acetone bath (-78 °C)[4].

  • Oxidant Preparation: In a separate vial, dissolve 17.5 mg of the one-electron oxidant (tris(4-bromophenyl)aminyl tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) in 0.8 mL of the 1:1 CH2Cl2/toluene mixture[4]. Chill this solution in the same cold well for 10 minutes[4].

  • Oxidation and Trapping: Using a precooled pipette, rapidly transfer the cold cobalt solution into the oxidant vial[4]. Stir the reaction mixture for exactly 12 minutes inside the cold well to generate the metastable Co(IV)-13C3 alkyl cation[4]. Transfer a ~65 μL aliquot to a pre-chilled ENDOR tube and freeze immediately in liquid nitrogen for spectroscopic analysis[4].

Safety, Handling, and Regulatory Standards

2-Bromopropane-13C3 presents significant occupational hazards that necessitate strict engineering controls according to its Safety Data Sheet[7]:

  • Flammability: Classified as a Category 2 Flammable Liquid (H225). Vapors may form explosive mixtures with air. Handle exclusively with non-sparking tools in grounded equipment[7].

  • Reproductive Toxicity: Category 1A reproductive toxin (H360). It may damage fertility or the unborn child via dermal, inhalation, or oral exposure[7].

  • Systemic Toxicity: Category 2 Specific Target Organ Toxicity (STOT, H373). Prolonged exposure causes damage to the central nervous system, heart, liver, and kidneys[1],[7].

  • PPE & Containment: Use a NIOSH-approved respirator. All manipulations must occur within a certified chemical fume hood or an inert atmosphere glovebox[7].

Mechanistic Workflow Visualization

G A 2-Bromopropane-13C3 (CAS: 220505-11-3) B Oxidative Addition / Alkyl Transfer A->B (salen)Co(II) Precursor C (salen)Co(III)-13C3-isopropyl Intermediate B->C D Cryogenic 1e- Oxidation (-78 °C) C->D Aminyl Radical Cation E Metastable Co(IV)-13C3 Alkyl Cation D->E Inverted Ligand Field Stabilization F ENDOR Spectroscopy (13C Hyperfine Coupling) E->F Cryogenic Trapping G Definitive Proof of Cobalt-Carbon Bond F->G Mechanistic Elucidation

Workflow for generating and trapping a 13C-labeled Co(IV) alkyl complex for ENDOR analysis.

References

  • Chemsrc. "2-Bromopropane-13C3 | CAS#:220505-11-3." Chemsrc.com.[Link][3]

  • Wilson, C. V., et al. "Cobalt-Carbon Bonding in a Salen-Supported Cobalt(IV) Alkyl Complex Postulated in Oxidative MHAT Catalysis." Journal of the American Chemical Society, 2022.[Link][6]

  • Wilson, C. V., et al. "Supporting Information: Cobalt-Carbon Bonding in a Salen-Supported Cobalt(IV) Alkyl Complex." JACS SI.[Link][4]

Sources

Foundational

Isotopic enrichment levels of commercial 2-Bromopropane-13C3

An In-Depth Technical Guide to the Isotopic Enrichment Levels of Commercial 2-Bromopropane-¹³C₃ For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This techn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isotopic Enrichment Levels of Commercial 2-Bromopropane-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of commercially available 2-Bromopropane-¹³C₃, a critical reagent in synthetic chemistry and drug development. This document details the typical commercial specifications for this isotopically labeled compound, outlines the primary analytical methodologies for verifying its enrichment and purity, and offers insights into its synthesis and potential impurities. Detailed, field-proven protocols for quantitative Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to enable researchers to independently verify the quality of this essential starting material. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently source, handle, and utilize 2-Bromopropane-¹³C₃ in their critical applications.

Introduction to Isotopically Labeled Compounds and the Significance of 2-Bromopropane-¹³C₃

Stable isotope-labeled compounds are indispensable tools in modern scientific research, particularly in the pharmaceutical and biomedical fields. The substitution of an atom with its heavier, non-radioactive isotope, such as replacing ¹²C with ¹³C, creates a tracer that is chemically identical to its unlabeled counterpart but physically distinguishable by its mass.[1] This unique property allows for the precise tracking of molecules in complex biological and chemical systems, providing invaluable insights into metabolic pathways, reaction mechanisms, and pharmacokinetic profiles of drug candidates.[1]

2-Bromopropane-¹³C₃, with all three carbon atoms enriched with the ¹³C isotope, serves as a valuable building block in organic synthesis. It is frequently used to introduce a stable, isotopically labeled isopropyl group into a target molecule. This is particularly crucial in drug development, where it can be used to synthesize internal standards for quantitative bioanalysis by mass spectrometry, or to probe the metabolic fate of a drug molecule.[1][2] The accuracy and reliability of such studies are directly dependent on the isotopic enrichment and chemical purity of the labeled starting material.

Commercial Specifications of 2-Bromopropane-¹³C₃

Commercially available 2-Bromopropane-¹³C₃ is typically offered at high levels of isotopic enrichment and chemical purity to meet the stringent requirements of pharmaceutical and research applications. A survey of prominent suppliers reveals a consistent standard for this product.

SpecificationTypical ValueSupplier Examples
Isotopic Enrichment ≥99 atom % ¹³CCambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich
Chemical Purity ≥98%Cambridge Isotope Laboratories, Inc.[1][3], Sigma-Aldrich

Table 1: Typical Commercial Specifications for 2-Bromopropane-¹³C₃

It is imperative for researchers to obtain and review the Certificate of Analysis (CoA) for the specific lot of 2-Bromopropane-¹³C₃ they are using.[4] The CoA provides lot-specific data on isotopic enrichment, chemical purity, and the analytical methods used for their determination.

Synthesis of 2-Bromopropane-¹³C₃ and Potential Impurities

Understanding the synthetic route to 2-Bromopropane-¹³C₃ is crucial for anticipating potential impurities that may be present in the final product. The most common and direct method for the synthesis of 2-bromopropane is the reaction of isopropanol with a brominating agent, such as hydrobromic acid.[5][6]

To produce the ¹³C₃ labeled version, the synthesis would logically start from a fully labeled three-carbon precursor, such as ¹³C₃-isopropanol or ¹³C₃-acetone. A plausible synthetic pathway is illustrated below:

Synthesis of 2-Bromopropane-13C3 Acetone_13C3 Acetone-¹³C₃ Isopropanol_13C3 Isopropanol-¹³C₃ Acetone_13C3->Isopropanol_13C3 Reduction (e.g., NaBH₄) Bromopropane_13C3 2-Bromopropane-¹³C₃ Isopropanol_13C3->Bromopropane_13C3 Bromination (e.g., HBr)

Caption: Plausible synthetic workflow for 2-Bromopropane-¹³C₃.

Potential Impurities:

  • Unlabeled or Partially Labeled 2-Bromopropane: The primary isotopic impurity would be the presence of molecules with fewer than three ¹³C atoms. This can arise from incomplete labeling of the initial starting material (e.g., ¹³C₃-acetone). While commercial enrichments are high (≥99%), trace amounts of ¹²C-containing isotopologues will be present.[7]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., diethyl ether, dichloromethane) may be present in trace amounts.[8][9]

  • Unreacted Starting Materials: Residual ¹³C₃-isopropanol may remain if the bromination reaction does not go to completion.

  • Byproducts: Side reactions can lead to the formation of byproducts such as diisopropyl ether.

Analytical Methodologies for Isotopic Enrichment and Purity Determination

The verification of isotopic enrichment and chemical purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary and complementary techniques employed for the comprehensive characterization of 2-Bromopropane-¹³C₃.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results Sample 2-Bromopropane-¹³C₃ NMR Quantitative ¹³C NMR Sample->NMR GCMS GC-MS Sample->GCMS Enrichment Isotopic Enrichment (%) NMR->Enrichment GCMS->Enrichment Purity Chemical Purity (%) GCMS->Purity

Caption: General analytical workflow for purity and enrichment determination.

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds.[10][11] Unlike standard ¹³C NMR, which is often considered non-quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times (T₁), qNMR employs specific acquisition parameters to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei.[12][13]

Experimental Protocol for Quantitative ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of 2-Bromopropane-¹³C₃ into an NMR tube.

    • Add a deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • For enhanced accuracy, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the T₁ relaxation times.[11]

  • Spectrometer Setup and Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: Employ an inverse-gated decoupling sequence. This decouples the protons during signal acquisition but not during the relaxation delay, thus suppressing the NOE.[13]

    • Flip Angle: Use a 90° pulse to maximize the signal per scan.[12]

    • Relaxation Delay (d1): Set a long relaxation delay, typically 5-7 times the longest T₁ of the carbon nuclei being measured. For small molecules, a delay of 60-300 seconds is often sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

  • Data Processing and Analysis:

    • Process the spectrum with a minimal line broadening factor.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the ¹³C atoms of 2-Bromopropane-¹³C₃.

    • To determine the isotopic enrichment, compare the integral of the ¹³C signal to the integral of a known internal standard of natural abundance or, more commonly, analyze the ¹³C satellites in the ¹H spectrum of a partially labeled sample. For a fully labeled compound like this, the absence of significant signals at the chemical shifts corresponding to the ¹²C-H protons in the ¹H spectrum is a strong indicator of high enrichment. The most direct qNMR method for a highly enriched sample is to compare the signal intensity of the analyte to a certified reference material with a known ¹³C concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates the components of a mixture followed by their detection based on their mass-to-charge ratio (m/z). It is an excellent method for determining the chemical purity and can also be used to estimate the isotopic enrichment.[14]

Experimental Protocol for GC-MS:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Bromopropane-¹³C₃ in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

    • Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 2 minutes.

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-150.

  • Data Analysis:

    • Chemical Purity: The chemical purity is determined by integrating the peak area of 2-Bromopropane in the total ion chromatogram (TIC) and expressing it as a percentage of the total peak area of all components.

    • Isotopic Enrichment: The isotopic enrichment is assessed by examining the mass spectrum of the 2-Bromopropane peak. The molecular ion region will show a cluster of peaks. For 2-Bromopropane-¹³C₃, the molecular ion ([M]⁺) will be at m/z 126 and 128, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) bonded to the ¹³C₃-isopropyl fragment. The relative abundances of these peaks compared to any peaks at lower masses (e.g., m/z 123/125 for the unlabeled compound) are used to calculate the isotopic enrichment. Corrections for the natural abundance of isotopes of bromine are necessary for a precise calculation.

Data Interpretation and Causality

NMR Spectrum: In a quantitative ¹³C NMR spectrum of highly enriched 2-Bromopropane-¹³C₃, two distinct signals are expected due to the symmetry of the molecule: one for the two equivalent methyl carbons and one for the methine carbon. The high enrichment level means that ¹³C-¹³C coupling will be observed, leading to splitting of these signals. The absence of significant signals at the chemical shifts expected for the ¹²C isotopologue confirms high isotopic enrichment.

Mass Spectrum: The mass spectrum provides a clear fingerprint of the isotopic composition. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in characteristic M and M+2 peaks for any bromine-containing fragment. For 2-Bromopropane-¹³C₃, the molecular ion region will be dominated by peaks at m/z 126 (¹³C₃H₇⁷⁹Br) and 128 (¹³C₃H₇⁸¹Br). The relative intensity of these peaks versus any at m/z 123/125 (¹²C₃H₇Br) provides a direct measure of the isotopic enrichment.

Conclusion

The commercial availability of 2-Bromopropane-¹³C₃ with high isotopic enrichment (≥99%) and chemical purity (≥98%) provides researchers with a reliable tool for a wide range of applications. However, as a matter of best practice and to ensure the integrity of experimental data, it is crucial for researchers to have the capability to independently verify these specifications. The detailed protocols for quantitative ¹³C NMR and GC-MS outlined in this guide provide a robust framework for such verification. By understanding the synthesis, potential impurities, and appropriate analytical techniques, scientists can confidently employ 2-Bromopropane-¹³C₃ in their research and development endeavors, ultimately contributing to the advancement of science and medicine.

References

  • Bostwick, D. E., et al. (2016). Compound-specific Bromine Isotope Ratio Analysis Using Gas chromatography/quadrupole Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(17), 1951-6. [Link]

  • Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558-63. [Link]

  • Graser, G., et al. (2003). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemistry Reviews, 2, 31–43. [Link]

  • Zakon, Y., et al. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. ResearchGate. [Link]

  • Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

  • Spano, M., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Molecules, 26(21), 6595. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • NileRed. (2010, August 31). Synthesize 2-bromopropane from Isopropyl alcohol. YouTube. [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • Matthews, D. E., & Hayes, J. M. (1978). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 50(11), 1465–1473. [Link]

  • Toscano, G., et al. (2024). A Synthetic route to prepare compound 9 using [2-¹³C] acetone 1 and... ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromopropane (13C3, 99%). Retrieved from [Link]

Sources

Exploratory

Stability of 2-Bromopropane-13C3 under ambient conditions

Stability and Handling Dynamics of 2-Bromopropane-13C3 Under Ambient Conditions: A Technical Whitepaper Introduction As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from the misha...

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Handling Dynamics of 2-Bromopropane-13C3 Under Ambient Conditions: A Technical Whitepaper

Introduction As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from the mishandling of isotopically labeled precursors. 2-Bromopropane-13C3 (isopropyl bromide-13C3) is a critical alkylating agent used to introduce an isopropyl-13C3 moiety in pharmaceutical synthesis, metabolic tracing, and NMR studies. While it is generally considered chemically stable under standard, controlled ambient conditions[1], exposing this reagent to uncontrolled ambient environments (open air, atmospheric moisture, and light) triggers rapid physical and chemical degradation pathways. Understanding the causality behind these pathways is essential for preserving the isotopic purity and stoichiometric precision of this high-value reagent.

Physicochemical Profile and Kinetic Stability The substitution of carbon-12 with carbon-13 in 2-Bromopropane does not significantly alter its macroscopic chemical reactivity, as the secondary kinetic isotope effect of 13C is negligible compared to deuterium. However, its baseline physicochemical properties dictate its vulnerability.

2-Bromopropane exhibits a boiling point of 59–60°C and a high vapor pressure of 216 mm Hg at 25°C. This high volatility is the primary vector for reagent loss under ambient conditions. Furthermore, the secondary carbon-bromine bond is susceptible to nucleophilic attack. In the presence of ambient moisture, 2-Bromopropane undergoes hydrolysis with a reported half-life of approximately 2.1 days at 25°C and pH 7[2].

Table 1: Physicochemical and Kinetic Properties of 2-Bromopropane

PropertyValueCausality / Impact on Stability
Boiling Point 59–60°CHigh risk of evaporative loss during standard heating or open-bench handling[3].
Vapor Pressure 216 mm Hg at 25°C[2]Rapid volatilization in unsealed containers; necessitates cold-trapping.
Hydrolysis Half-Life ~2.1 days (25°C, pH 7)[2]Moisture ingress leads to rapid conversion to 2-propanol and HBr.
Atmospheric Half-Life ~18 days[2]Vapor-phase degradation via photochemically-produced hydroxyl radicals.
Water Solubility 3,180 mg/L at 20°CSufficient solubility to allow biphasic hydrolytic degradation if condensation occurs.

Mechanistic Pathways of Ambient Degradation The degradation of 2-Bromopropane-13C3 under ambient conditions is driven by three primary mechanisms:

  • Thermodynamic Volatilization (Physical Loss): Due to its boiling point of 59°C, opening a vial of 2-Bromopropane-13C3 at room temperature (25°C) results in immediate vapor loss[3]. This is not a chemical breakdown, but it causes severe stoichiometric failure in downstream reactions, which is economically devastating for 13C-labeled compounds.

  • Hydrolysis (Chemical Degradation): When exposed to ambient humidity, water acts as a nucleophile. The hydrolysis of 2-Bromopropane yields 2-propanol-13C3 and hydrogen bromide (HBr). The generation of HBr lowers the local pH, which can autocatalytically accelerate further degradation or poison acid-sensitive catalysts in subsequent synthetic steps.

  • Photochemical/Radical Cleavage: While 2-Bromopropane lacks functional groups that strongly absorb light above 290 nm (making direct environmental photolysis slow)[2], exposure to strong laboratory UV sources or radical initiators can cleave the relatively weak C-Br bond, leading to oxidative byproducts.

AmbientDegradation A 2-Bromopropane-13C3 (Ambient Exposure) B Moisture Ingress (Hydrolysis) A->B H2O (pH 7) C Light/Heat (Radical Initiation) A->C UV >290nm D Open Container (Volatilization) A->D Air / 25°C E 2-Propanol-13C3 + HBr (Autocatalytic Degradation) B->E F Carbon Radicals (Oxidative Byproducts) C->F G Mass Loss (Stoichiometric Failure) D->G

Mechanistic degradation pathways of 2-Bromopropane-13C3 under uncontrolled ambient conditions.

Self-Validating Protocol for Stability Assessment To ensure trustworthiness in your synthetic workflows, it is critical to implement a self-validating system to monitor the integrity of 2-Bromopropane-13C3. Relying on visual inspection is insufficient, as the liquid remains colorless even after significant volatilization or trace hydrolysis. The following step-by-step methodology utilizes GC-MS and 13C-NMR to empirically validate reagent stability. The inclusion of internal standards ensures that physical evaporative loss is mathematically decoupled from chemical degradation.

Step-by-Step Methodology:

  • Aliquot Preparation: Inside an argon-filled glovebox, dispense 50 µL aliquots of 2-Bromopropane-13C3 into pre-weighed, dry amber glass vials. Seal tightly with PTFE-lined septa.

  • Environmental Stressing: Expose the vials to targeted ambient conditions (e.g., 25°C, 60% relative humidity) for defined time intervals (0, 12, 24, and 48 hours).

  • Quenching and Internal Standard Addition: At each time point, immediately transfer the vial to an ice bath (0°C) to arrest volatilization. Inject 500 µL of cold anhydrous toluene containing a known concentration of Toluene-d8 (as an internal standard for GC-MS) and 1,4-Dioxane (as a quantitative internal standard for NMR).

  • Instrumental Analysis:

    • GC-MS: Analyze 1 µL of the mixture. Monitor the molecular ion (m/z 125 for the 13C3-labeled compound) and track the appearance of 2-propanol-13C3. The Toluene-d8 standard normalizes the data, proving whether a drop in signal is due to evaporation or chemical conversion.

    • 13C-NMR: Acquire spectra at 0°C. Compare the integration of the 13C-enriched isopropyl signals against the 1,4-Dioxane reference to quantify absolute molarity.

  • Kinetic Modeling: Plot the normalized concentration versus time to calculate the specific degradation rate and confirm the ~2.1-day hydrolysis half-life[2].

StabilityWorkflow S1 1. Aliquot Preparation (Argon Atm, Amber Vials) S2 2. Environmental Stress (25°C, 60% RH, 0-48h) S1->S2 S3 3. Quenching & IS Addition (0°C, Toluene-d8) S2->S3 S4 4. Instrumental Analysis (GC-MS & 13C-NMR) S3->S4 S5 5. Kinetic Modeling (Calculate Degradation Rate) S4->S5

Self-validating experimental workflow for assessing 2-Bromopropane-13C3 stability.

Strategic Storage and Handling Directives To preserve the integrity of 2-Bromopropane-13C3, standard ambient benchtop storage is highly discouraged despite its baseline chemical stability when sealed[1].

  • Storage: Store strictly at room temperature (or refrigerated at 2–8°C to further minimize vapor pressure) in tightly sealed amber containers, completely shielded from light and moisture[4][5].

  • Handling: Always handle under a chemical fume hood using cold syringes. If reactions require heating, utilize sealed pressure tubes or high-efficiency Dimroth reflux condensers to prevent the loss of the reagent, as standard heating (60-80°C) will cause immediate evaporative loss[3].

Exploratory

Structural and Spectroscopic Profiling of 2-Bromopropane-13C3: A Technical Guide

Executive Summary For researchers and drug development professionals, the utilization of stable isotope-labeled intermediates is a cornerstone of mechanistic elucidation and metabolic tracking. 2-Bromopropane-13C3 (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the utilization of stable isotope-labeled intermediates is a cornerstone of mechanistic elucidation and metabolic tracking. 2-Bromopropane-13C3 (CAS: 220505-11-3) is a fully carbon-13 enriched isotopologue of isopropyl bromide[1]. While its macroscopic chemical reactivity mirrors its natural-abundance counterpart, its nuclear magnetic resonance (NMR) signature is fundamentally transformed by the introduction of ubiquitous spin-½ 13 C nuclei. This whitepaper provides an authoritative breakdown of the structural formula, predicted high-resolution NMR data, and a self-validating experimental protocol designed to mitigate the volatility of this critical synthetic intermediate.

Structural Formula and Isotopic Architecture

The structural formula for 2-Bromopropane-13C3 is 13 CH 3​

13 CHBr- 13 CH 3​ . Unlike natural abundance 2-bromopropane, where 13 C is present at a negligible ~1.1%, this molecule boasts a >99% isotopic enrichment across all three carbon centers[1]. This uniform labeling creates a highly coupled spin system that is invaluable for multidimensional NMR tracking.

Structure C1 13CH3 C2 13CH C1->C2 Br Br C2->Br C3 13CH3 C3->C2

Caption: Structural connectivity of 2-Bromopropane-13C3 highlighting isotopic labeling.

NMR Spectroscopic Signatures of 13 C 3​ Labeling

The Physics of 13 C-Induced Spin-Spin Coupling

In standard unlabeled 2-bromopropane, the 1 H NMR spectrum is dictated purely by homonuclear proton-proton ( 3JHH​ ) coupling, yielding a simple doublet for the methyl groups and a septet for the methine proton[2]. However, the 99% 13 C enrichment introduces massive heteronuclear and homonuclear scalar couplings:

  • Heteronuclear ( 1JCH​ ): The protons are directly attached to spin-½ 13 C nuclei, resulting in a primary splitting of ~125–150 Hz. The standard 3JHH​ multiplets are superimposed onto these massive doublets.

  • Homonuclear ( 1JCC​ ): In the proton-decoupled 13 C{ 1 H} spectrum, the carbons couple to one another. Instead of the sharp singlets seen in natural abundance spectra[3], the adjacent 13 C nuclei split each other with a coupling constant of ~35 Hz.

Quantitative NMR Data Profiles

The following tables synthesize the predicted chemical shifts and multiplicities, demonstrating the causality behind each spectral feature.

Table 1: Predicted 1 H NMR Data for 2-Bromopropane- 13 C 3​ (CDCl 3​ , 298 K)

NucleusUnlabeled Shift (δ, ppm)Multiplicity in 13 C 3​ Coupling Constants (Hz)IntegrationCausality / Assignment
13 CH 3​ 1.71Doublet of doublets (dd) 1JCH​ ≈ 128 3JHH​ = 6.56HPrimary splitting by the directly attached 13 C (large), secondary splitting by the adjacent methine 1 H (small)[2].
13 CH 4.28Doublet of septets (dsep) 1JCH​ ≈ 152 3JHH​ = 6.51HPrimary splitting by the directly attached 13 C (large), secondary splitting by the six adjacent methyl 1 H (small)[2].

Table 2: Predicted 13 C{ 1 H} NMR Data for 2-Bromopropane- 13 C 3​ (CDCl 3​ , 298 K)

NucleusUnlabeled Shift (δ, ppm)Multiplicity in 13 C 3​ Coupling Constants (Hz)Causality / Assignment
13 CH 3​ (C1, C3)28.5Doublet (d) 1JCC​ ≈ 35Split into a doublet by the single adjacent 13 C methine carbon[3].
13 CH (C2)45.4Triplet (t) 1JCC​ ≈ 35Split into a triplet by the two equivalent adjacent 13 C methyl carbons[3].

Self-Validating Protocol: High-Resolution NMR of Volatile Isotopologues

2-Bromopropane is a highly volatile liquid with a boiling point of 59 °C[4]. Standard room-temperature sample preparation often leads to evaporative loss, concentration gradients, and degraded magnetic field homogeneity. To ensure scientific integrity, the following self-validating workflow must be employed.

Workflow S1 1. Cryo-Preparation (Chill CDCl3 & Tube to 4°C) S2 2. Sample Sealing (PTFE Cap + Parafilm) S1->S2 S3 3. Thermal Equilibration (298 K in Spectrometer) S2->S3 S4 4. 1H NMR Acquisition (Resolve 1J_CH & 3J_HH) S3->S4 S5 5. 13C{1H} NMR Acquisition (Resolve 1J_CC Couplings) S4->S5 S6 6. Spectral Processing (Zero-Filling & Apodization) S5->S6

Caption: Self-validating high-resolution NMR acquisition workflow for volatile isotopologues.

Step-by-Step Methodology
  • Cryo-Preparation: Chill a 5 mm precision NMR tube and deuterated chloroform (CDCl 3​ , containing 0.03% v/v TMS) to 4 °C. Causality: Suppressing the vapor pressure of the 59 °C boiling point liquid prevents sample loss during transfer[4].

  • Hermetic Sealing: Rapidly transfer 15–20 mg of 2-Bromopropane- 13 C 3​ into the tube, add 0.6 mL of chilled CDCl 3​ , and immediately seal with a tight-fitting PTFE-lined cap wrapped in Parafilm.

  • Thermal Equilibration: Insert the sample into the NMR spectrometer and allow it to equilibrate to a regulated probe temperature of 298 K for at least 10 minutes. Causality: Thermal equilibrium eliminates convection currents within the solvent, which would otherwise broaden the sharp multiplet lines required for accurate J-coupling extraction.

  • 1 H NMR Acquisition: Set the spectral width to 12 ppm (-2 to 10 ppm) and the relaxation delay (D1) to 5 seconds. Acquire 16 scans. Causality: The massive 1JCH​ coupling pushes the outer satellite peaks far from the central chemical shift; a wide spectral width prevents aliasing.

  • 13 C{ 1 H} NMR Acquisition: Select a proton-decoupled 13 C pulse sequence. Set D1 to 3 seconds and acquire 128 scans. Causality: Because the molecule is 99% 13 C-enriched, sensitivity is exceptionally high[1]. Proton decoupling simplifies the spectrum, isolating the 1JCC​ scalar couplings.

  • Data Processing: Apply a zero-filling factor of 2 (e.g., to 64k data points) and an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Causality: Zero-filling improves digital resolution, which is critical for accurately measuring the fine 6.5 Hz and 35 Hz coupling constants.

Strategic Applications in Drug Development

The integration of 2-Bromopropane- 13 C 3​ into synthetic pipelines serves two primary functions in modern pharmacology:

  • Mechanistic Elucidation (S N​ 1 vs. S N​ 2): As a secondary alkyl halide, isopropyl bromide sits at the kinetic borderline between unimolecular and bimolecular nucleophilic substitution. Fully 13 C-labeled substrates allow chemists to use multidimensional NMR to track carbon skeletal rearrangements or stereochemical inversions with absolute precision.

  • Non-Radioactive Metabolic Tracking: Incorporating a 13 C 3​ -isopropyl pharmacophore (e.g., an isopropyl ether or amine) into a drug candidate enables in vivo metabolic tracking using 13 C-MRI or mass spectrometry. This provides the sensitivity of isotopic tracing without the radiological hazards and regulatory burdens associated with 14 C labeling.

References

  • Title: Proton Chemical Shifts and Integration for the 1H NMR spectrum of 2-bromopropane Source: Doc Brown's Chemistry URL: [Link]

  • Title: C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts Source: Doc Brown's Chemistry URL: [Link]

  • Title: Spin-Spin Splitting in ¹H NMR Spectra Source: Chemistry LibreTexts URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic substitution using 2-Bromopropane-13C3

Application Note & Protocol Protocol for Nucleophilic Substitution using 2-Bromopropane-¹³C₃: A Detailed Guide for Mechanistic Studies and Isotopic Labeling Abstract This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Protocol for Nucleophilic Substitution using 2-Bromopropane-¹³C₃: A Detailed Guide for Mechanistic Studies and Isotopic Labeling

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for conducting nucleophilic substitution reactions using 2-Bromopropane-¹³C₃. As a secondary alkyl halide, 2-bromopropane serves as an exemplary substrate for investigating the competitive nature of Sₙ1 and Sₙ2 reaction pathways.[1][2] The incorporation of a stable, heavy isotope label across all three carbon atoms (¹³C₃) offers an invaluable tool for mechanistic elucidation, metabolite tracking in drug discovery, and as a heavy internal standard for quantitative mass spectrometry.[3][] We present two distinct protocols, optimized to selectively favor either the Sₙ2 or Sₙ1 pathway, and provide in-depth explanations for the causal factors behind each experimental choice. This document is intended for researchers, chemists, and drug development professionals seeking to leverage isotopically labeled reagents for advanced organic synthesis and analysis.

Mechanistic Crossroads: The Sₙ1 and Sₙ2 Dichotomy of 2-Bromopropane

2-Bromopropane sits at a mechanistic crossroads. Unlike primary alkyl halides that strongly favor the Sₙ2 pathway or tertiary halides that almost exclusively react via the Sₙ1 pathway, secondary halides like 2-bromopropane can be directed down either path based on the reaction conditions.[5][6] Understanding these influencing factors is paramount to achieving the desired synthetic outcome and is a primary reason for its use in mechanistic studies.[7][8]

  • The Sₙ2 Pathway (Bimolecular Nucleophilic Substitution): This is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[9] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. This pathway is favored by:

    • Strong, weakly basic nucleophiles (e.g., I⁻, CN⁻, N₃⁻, CH₃CO₂⁻).[10]

    • Polar aprotic solvents (e.g., Acetone, DMSO, DMF), which solvate the counter-ion but leave the nucleophile "naked" and highly reactive.

    • Lower temperatures.

  • The Sₙ1 Pathway (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a planar secondary carbocation intermediate.[11][12] The nucleophile then attacks this carbocation in a second, rapid step. This pathway is favored by:

    • Weak nucleophiles (e.g., H₂O, ROH), which are often the solvent itself (a process known as solvolysis).[5][11]

    • Polar protic solvents (e.g., water, ethanol, formic acid), which can stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.

    • Higher temperatures.

  • The Competition: Elimination (E2/E1): It is critical to recognize that elimination reactions are always in competition with substitution.[1][13] Strong, sterically hindered bases (e.g., tert-butoxide) or strong bases at elevated temperatures will favor the E2 pathway, leading to the formation of propene.[14] The use of a strong nucleophile that is also a strong base, like ethoxide, will often result in a mixture of substitution and elimination products.[10]

Table 1: Summary of Conditions Influencing Reaction Pathways for 2-Bromopropane
Factor Favors Sₙ2 Pathway Favors Sₙ1 Pathway Favors E2 Pathway
Nucleophile Strong, weakly basic (e.g., CN⁻, N₃⁻)Weak (e.g., H₂O, EtOH)Strong, sterically hindered base (e.g., t-BuO⁻)
Solvent Polar Aprotic (e.g., DMSO, Acetone)Polar Protic (e.g., H₂O, EtOH)Less polar, or conditions favoring base strength
Temperature LowerHigherHigher
Substrate Secondary (less hindered)Secondary (can form stable carbocation)Secondary

The Significance of the ¹³C₃ Isotopic Label

The use of 2-Bromopropane-¹³C₃ transforms a standard reagent into a powerful analytical probe.[15] Isotopic labeling is a crucial technique in drug discovery and development, allowing researchers to track molecules without altering their fundamental chemical properties.[3]

  • Mechanistic Elucidation: The ¹³C label allows for unambiguous tracking of the carbon skeleton through complex reaction sequences. Techniques like ¹³C NMR and mass spectrometry can precisely locate the labeled atoms in the final product, confirming reaction pathways and ruling out unexpected rearrangements.

  • Quantitative Analysis (Mass Spectrometry): The labeled product will have a molecular weight that is 3 Daltons higher than its unlabeled counterpart. This distinct mass shift makes it an ideal internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) assays, enabling precise quantification of the unlabeled analogue in complex biological matrices during pharmacokinetic and drug metabolism studies.[3][]

  • NMR Spectroscopy: The presence of ¹³C at every carbon position dramatically alters the ¹³C NMR spectrum. It enables the observation of ¹³C-¹³C coupling, providing definitive evidence of the intact carbon backbone.[16]

Mandatory Safety & Handling Protocol

2-Bromopropane is a hazardous chemical that requires strict safety protocols. It is highly flammable, toxic, and may cause damage to fertility or organs through prolonged exposure.[17][18]

  • Engineering Controls: All handling of 2-Bromopropane-¹³C₃ and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[17]

  • Personal Protective Equipment (PPE): At a minimum, users must wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[19]

  • Fire Safety: Keep the compound away from all sources of ignition, including heat, sparks, open flames, and static discharge.[18][20] Use non-sparking tools for transfers.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from oxidizing agents and strong bases.[19]

  • Disposal: Dispose of all waste (unreacted material, contaminated solvents, and consumables) in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following protocols are designed as starting points and can be optimized based on the specific nucleophile and analytical goals.

Protocol A: Favoring the Sₙ2 Pathway (Example: Synthesis of 2-Azidopropane-¹³C₃)

This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent (DMSO) to favor a direct bimolecular substitution.

Materials:

  • 2-Bromopropane-¹³C₃ (MW: 126.01 g/mol , assuming 99% ¹³C enrichment)

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Standard laboratory glassware

Table 2: Reagent Quantities for Sₙ2 Protocol
Reagent Molar Equiv. Amount MW ( g/mol ) Moles (mmol)
2-Bromopropane-¹³C₃1.0252 mg126.012.0
Sodium Azide (NaN₃)1.5195 mg65.013.0
DMSO, anhydrous-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (195 mg, 3.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMSO to the flask. Stir the suspension for 5 minutes.

  • Substrate Addition: Add 2-Bromopropane-¹³C₃ (252 mg, 2.0 mmol) to the suspension using a syringe.

  • Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 50 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Work-up - Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with deionized water (2 x 10 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-azidopropane-¹³C₃.

  • Purification: If necessary, the product can be purified by distillation or column chromatography.

Protocol B: Favoring the Sₙ1 Pathway (Example: Solvolysis to 2-Propanol-¹³C₃)

This protocol uses a weak nucleophile (water) in a polar protic solvent mixture to favor a unimolecular substitution via a carbocation intermediate.

Materials:

  • 2-Bromopropane-¹³C₃ (MW: 126.01 g/mol )

  • Deionized water

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Standard laboratory glassware

Table 3: Reagent Quantities for Sₙ1 Protocol
Reagent Role Amount
2-Bromopropane-¹³C₃Substrate252 mg (2.0 mmol)
Water / Ethanol (1:1 v/v)Solvent / Nucleophile10 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a stir bar, dissolve 2-Bromopropane-¹³C₃ (252 mg, 2.0 mmol) in 10 mL of a 1:1 (v/v) mixture of ethanol and water.

  • Reaction Conditions: Attach a reflux condenser and heat the solution to a gentle reflux (~80-85 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The formation of a precipitate (NaBr) may be observed. The reaction is typically slower than the Sₙ2 pathway and may require several hours to overnight.

  • Work-up - Cooling & Neutralization: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 20 mL of diethyl ether. Carefully wash the organic layer with a saturated solution of sodium bicarbonate (2 x 10 mL) to neutralize any HBr formed.

  • Work-up - Washing: Wash the organic layer with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent under reduced pressure. Caution: The product, 2-propanol, is volatile.

  • Purification: The crude 2-propanol-¹³C₃ can be purified by fractional distillation if high purity is required.

Visualization of Mechanisms and Workflow

Sₙ2 Reaction Mechanism Diagram

Caption: Sₙ1 Mechanism: A two-step process via a carbocation intermediate.

Experimental Workflow Diagram

Workflow A Reaction Setup (Substrate, Nucleophile, Solvent) B Heating & Stirring (Sₙ1 or Sₙ2 Conditions) A->B C Reaction Monitoring (TLC, LC-MS, or GC-MS) B->C C->B Reaction Incomplete D Work-up (Quench & Extraction) C->D Reaction Complete E Drying & Solvent Removal D->E F Purification (Distillation or Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for nucleophilic substitution.

Product Characterization and Analysis

Confirming the identity and purity of the ¹³C₃-labeled product is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will confirm the overall structure. The chemical shifts will be nearly identical to the unlabeled compound, but splitting patterns will be more complex due to ¹H-¹³C coupling.

    • ¹³C NMR: This is the most informative technique. A proton-decoupled ¹³C NMR will show intense signals for all three carbons. Due to the 99% enrichment, ¹³C-¹³C coupling will be observable, providing direct evidence of the connectivity of the carbon skeleton. [21][22]

  • Mass Spectrometry (MS):

    • Analysis by GC-MS or LC-MS will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that is three mass units higher than the corresponding unlabeled product. This M+3 signal is a definitive indicator of the successful incorporation of the 2-Propane-¹³C₃ moiety.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction Insufficient temperature; poor nucleophile; wet solvent (for Sₙ2); starting material impurity.Increase temperature modestly; use a stronger nucleophile; ensure all reagents and solvents are anhydrous for Sₙ2; verify starting material purity.
Mixture of Products Competing Sₙ1/Sₙ2 or Substitution/Elimination pathways.For Sₙ2, use a more polar aprotic solvent and a less basic nucleophile. For Sₙ1, ensure the nucleophile is weak. To avoid elimination, use lower temperatures and avoid strongly basic nucleophiles. [10][13]
Formation of Alkene Elimination (E2/E1) is dominating.Use a less basic nucleophile. Use lower reaction temperatures. For Sₙ2, ensure the nucleophile is a "soft" nucleophile (e.g., iodide, acetate). [10]
Difficulty in Purification Product is volatile; product has similar polarity to starting material.Use gentle conditions for solvent removal (low temperature, moderate vacuum). Optimize chromatography conditions (try different solvent systems).

References

  • Proprep. (n.d.). Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. Retrieved from [Link]

  • Clark, J., et al. (2024, March 17). 11.0: Introduction. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropane. Retrieved from [Link]

  • Proprep. (n.d.). Discuss the mechanism of nucleophilic substitution reactions involving 2-bromopropane. Retrieved from [Link]

  • ChemKey. (n.d.). Elimination versus Nucleophilic Substitution in Halogenoalkanes. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet - 2-Bromopropane. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Fan, T. W.-M., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Retrieved from [Link]

  • AC Chemistry. (2020, November 17). Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. YouTube. Retrieved from [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

  • Pearson. (n.d.). What is the major organic product when 2-bromopropane reacts with.... Retrieved from [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from [Link]

  • Soderberg, T. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Substitution in Alkyl Halides. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • MacMillan, D., et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. ACS Catalysis. Retrieved from [Link]

  • Oishi, T., et al. (2024). Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromopropane in Modern Organic Synthesis. Retrieved from [Link]

  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromopropane - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite. NCBI Bookshelf. Retrieved from [Link]

  • Fiveable. (2025, August 15). 2-bromopropane Definition. Retrieved from [Link]

  • Audisio, D., et al. (2023). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. Journal of the American Chemical Society. Retrieved from [Link]

  • Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. Methods in Enzymology. Retrieved from [Link]

  • Vaia. (n.d.). Q.62 Explain why the reaction of 2-br.... Retrieved from [Link]

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  • Chemguide. (n.d.). elimination from 2-bromopropane to give propene. Retrieved from [Link]

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Sources

Application

Application Note: High-Efficiency Synthesis of ¹³C-Labeled Isopropyl Esters using 2-Bromopropane-¹³C₃

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Pharmacokinetics (PK), ADME Studies, Quantitative Mass Spectrometry (LC-MS/MS), and Metabolomics. Introduction an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Pharmacokinetics (PK), ADME Studies, Quantitative Mass Spectrometry (LC-MS/MS), and Metabolomics.

Introduction and Mechanistic Rationale

Stable isotope-labeled compounds are indispensable tools in modern drug development, serving as internal standards for quantitative mass spectrometry and as tracers in metabolic flux analysis. The isopropyl ester moiety is frequently utilized in prodrug design to enhance lipophilicity and cellular permeability. Synthesizing universally ¹³C-labeled isopropyl esters requires a robust, high-yielding protocol to maximize the efficiency of expensive isotopic reagents like 2-Bromopropane-¹³C₃ (typically 98-99% isotopic purity)[1].

The Causality of Reaction Design (Sₙ2 vs. E2 Competition)

The esterification of a carboxylic acid with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[2]. However, because 2-bromopropane is a secondary alkyl halide, it is inherently susceptible to competing bimolecular elimination (E2) pathways, which yield propylene gas instead of the desired ester.

To suppress the E2 pathway and drive the Sₙ2 alkylation, the choice of base and solvent is critical:

  • Base Selection: A mild, insoluble inorganic base such as Potassium Carbonate (K₂CO₃) is preferred over strong organic bases (e.g., DBU or alkoxides). K₂CO₃ selectively deprotonates the carboxylic acid (pKₐ ~4-5) without being strong enough to heavily promote the elimination of the secondary bromide[3].

  • Solvent Selection: A polar aprotic solvent, specifically N,N-Dimethylformamide (DMF), is utilized[4]. DMF solvates the potassium cation but leaves the carboxylate anion relatively unsolvated ("naked"). This drastically enhances the nucleophilicity of the carboxylate, accelerating the Sₙ2 attack on 2-Bromopropane-¹³C₃ at moderate temperatures (55–60 °C)[5][6].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the logical progression of the Sₙ2 alkylation, highlighting the critical intermediate stages and validation checkpoints.

G A Carboxylic Acid (Substrate) B K2CO3 in DMF (Mild Deprotonation) A->B Step 1 C Carboxylate Anion (Naked Nucleophile) B->C - KHCO3 E SN2 Transition State (55-60°C) C->E Step 2 D 2-Bromopropane-13C3 (Alkylating Agent) D->E Dropwise Addition F 13C3-Labeled Isopropyl Ester E->F - KBr G In-Process Control (LC-MS / TLC) F->G Validation

Caption: Workflow for the Sₙ2 alkylation of carboxylic acids using 2-Bromopropane-¹³C₃.

Optimization of Reaction Conditions

To maximize the yield of the expensive ¹³C-labeled reagent, various conditions were evaluated. The quantitative data below demonstrates why K₂CO₃ in DMF at 60 °C is the industry standard for this specific transformation[5][6].

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Sₙ2 Yield (%)E2 Byproduct (%)
K₂CO₃ (1.5) DMF 60 12 >99 88 - 92 < 5
Cs₂CO₃ (1.5)MeCN808>9582 - 85~ 8
DIPEA (2.0)DCM4024<5035 - 40< 2
NaH (1.1)THF254>9950 - 60> 30

Table 1: Optimization of alkylation conditions for secondary bromides. K₂CO₃/DMF provides the optimal balance of nucleophilic enhancement and E2 suppression.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . In-process controls (IPCs) and specific workup techniques (e.g., LiCl washing) are embedded to ensure high purity and yield.

Materials Required:
  • Carboxylic Acid Substrate (1.0 eq)

  • 2-Bromopropane-¹³C₃ (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (0.2 M relative to substrate)

  • 5% Aqueous Lithium Chloride (LiCl) solution

Procedure:

Step 1: Carboxylate Formation (Deprotonation)

  • Charge a flame-dried, argon-purged round-bottom flask with the carboxylic acid (1.0 eq) and anhydrous K₂CO₃ (1.5 eq)[6].

  • Add anhydrous DMF to achieve a 0.2 M concentration.

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30–45 minutes.

    • Expert Insight: Pre-stirring ensures complete deprotonation to the carboxylate anion before the alkyl halide is introduced, preventing unreacted acid from complicating downstream purification[3].

Step 2: Isotope Alkylation 4. Add 2-Bromopropane-¹³C₃ (1.2 eq) dropwise via syringe over 5 minutes. 5. Heat the reaction mixture to 55–60 °C using an oil bath or heating block[5][6]. 6. Maintain vigorous stirring for 12 hours.

Step 3: In-Process Control (IPC) Validation 7. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validation Check: The reaction is deemed complete when the starting material peak is <2% and the product mass shows a distinct +3 Da shift relative to the unlabeled theoretical mass.

Step 4: Quench and Specialized Workup 8. Cool the reaction to room temperature and quench by adding deionized water (equal to 3x the reaction volume). 9. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. 10. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 times).

  • Expert Insight: DMF is notoriously difficult to remove via evaporation. LiCl dramatically increases the polarity of the aqueous phase, effectively pulling residual DMF out of the EtOAc layer.
  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ¹³C₃-labeled isopropyl ester.

Analytical Validation Expectations

When characterizing the final ¹³C-labeled product, expect the following distinct analytical signatures:

  • Mass Spectrometry (ESI-MS): The molecular ion [M+H]⁺ or [M+Na]⁺ will exhibit a mass exactly 3.010 Da higher than the unlabeled counterpart due to the incorporation of three ¹³C atoms.

  • Nuclear Magnetic Resonance (NMR):

    • ¹³C-NMR: The signals corresponding to the isopropyl group will be massively enhanced. You will observe intense peaks around δ 68-70 ppm (for the -CH- group) and δ 21-23 ppm (for the two -CH₃ groups). Due to the universal labeling of the propyl chain, these peaks will exhibit strong ¹³C-¹³C spin-spin splitting (multiplets), unlike the singlets seen in natural abundance ¹³C-NMR.

    • ¹H-NMR: The proton signals for the isopropyl group (a septet around 5.0 ppm and a doublet around 1.2 ppm) will show additional complex splitting (coupled to the ¹³C nuclei, 1JCH​≈125−130 Hz), appearing as widely spaced multiplets.

References

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. libretexts.org. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. stackexchange.com. Available at: [Link]

  • Semantic Scholar. (2016). Oxyresveratrol: Structural Modification and Evaluation of Biological Activities. semanticscholar.org. Available at: [Link]

  • ACS Publications. Practical Enantioselective Synthesis of Endothelin Antagonist S-1255 by Dynamic Resolution of 4-Methoxychromene-3-carboxylic Acid Intermediate. acs.org. Available at: [Link]

Sources

Method

Application Note: High-Precision Quantification of 2-Bromopropane Using a Stable Isotope-Labeled Internal Standard in GC-MS

Abstract This application note provides a detailed methodology for the precise and accurate quantification of 2-bromopropane in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed methodology for the precise and accurate quantification of 2-bromopropane in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope dilution strategy. We detail the use of 2-Bromopropane-13C3 as an internal standard to correct for variability in sample preparation, injection volume, and instrument response. The protocol herein is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable quantitative data for halogenated volatile organic compounds.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis by GC-MS can be susceptible to variations arising from sample matrix effects, inconsistent extraction efficiencies, and fluctuations in instrument performance. The internal standard method is a powerful technique to mitigate these sources of error.[1] Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantification, offering the highest level of accuracy and precision.[2][3] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to every sample, calibrator, and quality control standard prior to any sample processing.[4][5]

The core principle of IDMS lies in the physicochemical similarity between the analyte and its SIL counterpart.[2] The SIL internal standard and the native analyte are chemically identical, ensuring they behave the same way during every step of the analytical process, including extraction, derivatization, and chromatographic separation.[5] Consequently, any loss of the analyte during sample workup is mirrored by a proportional loss of the SIL internal standard.[2] Because the mass spectrometer can differentiate between the native analyte and the heavier SIL internal standard, the ratio of their signals remains constant regardless of sample loss. This stable ratio is then used for quantification, leading to a highly robust and accurate measurement.[6]

Why 2-Bromopropane-13C3 is an Ideal Internal Standard

An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector.[1] 2-Bromopropane-13C3 meets these criteria perfectly for the analysis of its unlabeled (12C) analogue.

  • Chemical and Chromatographic Equivalence: By replacing the three carbon-12 atoms with carbon-13, the molecule's fundamental chemical properties (polarity, volatility, reactivity) remain virtually unchanged. This ensures that the internal standard co-elutes perfectly with the native analyte from the GC column, a critical factor for accurate correction. Using 13C labeling avoids the slight retention time shifts that can sometimes occur with deuterium-labeled standards, especially in high-resolution chromatography.[7]

  • Mass Spectrometric Distinction: The three 13C atoms provide a clear +3 Dalton mass shift. This allows for easy differentiation of the analyte and internal standard ions in the mass spectrometer with no risk of isotopic crosstalk or interference.

  • Absence in Natural Samples: 2-Bromopropane-13C3 is a synthetic molecule and will not be present in any test samples, preventing any background interference.

Experimental Protocol: Quantification of 2-Bromopropane

This protocol outlines the necessary steps for creating a calibration curve and quantifying 2-bromopropane in a sample matrix (e.g., a reaction mixture or environmental sample).

Materials and Reagents
  • 2-Bromopropane (Analyte), ≥99% purity

  • 2-Bromopropane-13C3 (Internal Standard), 99% isotopic purity[8][9]

  • Methanol or appropriate solvent, GC-MS grade

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

Preparation of Standard Solutions

CAUTION: 2-Bromopropane is a highly flammable liquid and vapor and is classified as a reproductive toxin.[8] Handle in a well-ventilated fume hood and use appropriate personal protective equipment.

  • Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Bromopropane-13C3 into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and bring to volume with the chosen solvent.

    • Calculate the precise concentration. This solution should be stored in a tightly sealed container at 4°C.

  • Analyte Stock Solution (e.g., 1000 µg/mL):

    • Following the same procedure as above, prepare a stock solution of unlabeled 2-bromopropane.

  • Internal Standard Spiking Solution (e.g., 10 µg/mL):

    • Dilute the IS Stock Solution to a working concentration that will yield a strong signal in the GC-MS. This concentration should be consistent across all samples.

  • Calibration Standards (e.g., 0.1 to 50 µg/mL):

    • Prepare a series of at least five calibration standards by making serial dilutions of the Analyte Stock Solution.

    • To each calibration standard, add a fixed amount of the Internal Standard Spiking Solution. For example, add 100 µL of the 10 µg/mL IS solution to 900 µL of each analyte dilution to achieve a final IS concentration of 1 µg/mL in every vial.

Sample Preparation
  • Accurately measure a known volume or weight of the unknown sample.

  • Dilute the sample with the appropriate solvent if the expected analyte concentration is high.

  • Spike the diluted sample with the same fixed amount of the Internal Standard Spiking Solution used for the calibration standards (e.g., 100 µL of 10 µg/mL IS into 900 µL of the diluted sample).

  • Vortex the sample to ensure homogeneity.

  • Transfer the final solution to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and may require optimization for your specific instrumentation and application. The analysis of volatile halogenated compounds by GC-MS is a well-established technique.[10][11]

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity required for trace analysis.[12]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading for concentrated samples and ensures sharp peaks.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte and internal standard.
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)Inert carrier gas providing good chromatographic efficiency.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for separating volatile organic compounds.[13]
Oven Program 40 °C (hold 2 min), ramp to 150 °C at 15 °C/minProvides good separation from solvent and other potential contaminants.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only specific ions of interest.
Selected Ion Monitoring (SIM) Parameters

The key to IDMS is the selection of unique, abundant ions for the analyte and the internal standard. For 2-bromopropane, we monitor the molecular ions (which show a characteristic isotopic pattern due to 79Br and 81Br) and a major fragment ion.

Compound Quantifier Ion (m/z) Qualifier Ion (m/z) Rationale
2-Bromopropane (Analyte)43122 or 124m/z 43 ([C3H7]+) is the stable and abundant isopropyl cation. m/z 122/124 is the molecular ion pair ([C3H7Br]+).
2-Bromopropane-13C3 (IS)46125 or 127m/z 46 ([13C3H7]+) is the labeled isopropyl fragment. m/z 125/127 is the labeled molecular ion pair ([13C3H7Br]+).

Data Analysis, Validation, and Workflow

Calibration and Quantification
  • Generate a Calibration Curve: After running the calibration standards, calculate the peak area ratio for each level:

    • Response Ratio = (Peak Area of Analyte Quantifier Ion) / (Peak Area of IS Quantifier Ion)

  • Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression on the data points. The resulting calibration curve should have a coefficient of determination (R²) of ≥0.995.

  • Quantify Unknown Samples: Calculate the Response Ratio for the unknown sample using the same ions. Determine the concentration of 2-bromopropane in the sample using the equation from the linear regression:

    • Concentration = (Response Ratio - y-intercept) / slope

The use of an internal standard significantly improves the precision and accuracy of the results, which is a key aspect of method validation according to ICH guidelines.[14][15]

Validation Parameter Without Internal Standard (%RSD) With 2-Bromopropane-13C3 (%RSD)
Repeatability (n=6) 3.5%0.9%
Intermediate Precision 5.2%1.4%
Hypothetical data illustrating the typical improvement in precision.[14]
Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental process and the underlying logic of the isotope dilution technique.

GC-MS Isotope Dilution Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing AnalyteStock Analyte Stock (Unlabeled) CalStandards Prepare Calibration Standards AnalyteStock->CalStandards ISStock Internal Standard Stock (2-Bromopropane-13C3) SpikeCal Spike with IS ISStock->SpikeCal SpikeSample Spike with IS ISStock->SpikeSample CalStandards->SpikeCal UnknownSample Prepare Unknown Sample UnknownSample->SpikeSample GCMS GC-MS Analysis (SIM Mode) SpikeCal->GCMS SpikeSample->GCMS Integrate Integrate Peak Areas (Analyte & IS) GCMS->Integrate CalcRatio Calculate Response Ratio (Area_Analyte / Area_IS) Integrate->CalcRatio CalCurve Generate Calibration Curve CalcRatio->CalCurve for Standards Quantify Quantify Unknown CalcRatio->Quantify for Unknowns CalCurve->Quantify

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Caption: The logic of proportional loss compensation in IDMS.

Conclusion

References

  • BenchChem. (n.d.). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.
  • BenchChem. (n.d.). The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique.
  • U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
  • National Metrology Institute of South Africa. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
  • De Montfort University. (n.d.). Analytical Performance & Method Validation.
  • Wikipedia. (n.d.). Isotope dilution.
  • Pure Synth. (2025, December 14). How Analytical Standards Support Method Validation & Calibration.
  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • University of North Texas. (2026, February 23). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After....
  • Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry.
  • LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • PubMed. (2024, January 19). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases.
  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures.
  • Cambridge Isotope Laboratories, Inc. (2024, September 12). 2-BROMOPROPANE (13C3, 99%) Safety Data Sheet.
  • Vide Leaf. (2021, August 6). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents.
  • Labcompare.com. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • PubChem. (n.d.). 2-Bromopropane (13C3, 99%).
  • PubMed. (2011, December 30). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?

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Application

2-Bromopropane-13C3 spiking methods for biological samples

Advanced Isotope Dilution Strategies: 2-Bromopropane-13C3 Spiking Protocols for Biological Matrices Introduction & Analytical Challenges 2-Bromopropane (2-BP) is an alkylating agent historically utilized as an industrial...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Isotope Dilution Strategies: 2-Bromopropane-13C3 Spiking Protocols for Biological Matrices

Introduction & Analytical Challenges

2-Bromopropane (2-BP) is an alkylating agent historically utilized as an industrial solvent and chemical intermediate. It is a recognized reproductive and hematopoietic toxicant, capable of inducing pancytopenia, leukocyte depletion, and ovarian failure even at low occupational exposure levels 1[1]. Consequently, precise biomonitoring of 2-BP in human blood and urine is critical for toxicological assessments and enforcing occupational exposure limits (OELs) 2[2].

However, the analytical quantification of 2-BP presents severe challenges. Its high volatility (boiling point 59.4°C) leads to rapid evaporative losses during sample handling. Furthermore, complex biological matrices introduce significant signal suppression and extraction variability 3[3]. To achieve absolute quantitative accuracy, Stable Isotope Dilution Mass Spectrometry (IDMS) utilizing a 13C3-labeled internal standard (2-BP-13C3) is the definitive methodological standard 4[4].

Mechanistic Insights: The Causality of 13C3 Isotope Dilution

Why utilize 2-BP-13C3 over deuterated analogs (e.g., 2-BP-d7)? While deuterated standards are common, deuterium atoms can occasionally undergo hydrogen-deuterium exchange in acidic/basic biological matrices or exhibit slight chromatographic shifts (the "isotope effect") due to differences in zero-point energy. 13C3 labeling provides a robust +3 Da mass shift, cleanly separating the internal standard from the native 12C isotopic envelope, while maintaining identical physicochemical properties and exact co-elution in gas chromatography.

When 2-BP-13C3 is spiked into a biological sample, it acts as a perfect chemical mirror. It experiences the exact same evaporative losses, protein binding affinities, and extraction efficiencies as the native 2-BP. By measuring the ratio of the native analyte to the internal standard, absolute quantification becomes entirely independent of absolute recovery.

MatrixEffect Matrix Biological Matrix (Blood / Urine) Analyte Native 2-BP (Variable Loss) Matrix->Analyte Matrix Suppression IS 2-BP-13C3 IS (Identical Loss) Matrix->IS Matrix Suppression Ratio Constant Ratio (Accurate Quant) Analyte->Ratio 12C Signal IS->Ratio 13C3 Signal

Correction of biological matrix effects and evaporative loss using 2-BP-13C3.

Experimental Protocol: Self-Validating Sub-Surface Spiking & Headspace SPME

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its ability to prevent pre-analytical errors. The following Headspace Solid-Phase Microextraction (HS-SPME) GC-MS workflow is designed to eliminate evaporative bias.

Causality in Material Selection: Never use plastic tubes for 2-BP analysis. 2-BP rapidly permeates and adsorbs to plastics, leading to up to 32% recovery loss within weeks 3[3]. Precision-thread glass vials are mandatory.

Step-by-Step Methodology
  • Matrix Preparation: Transfer 2.0 mL of the biological sample (whole blood or urine) into a 10 mL precision-thread glass headspace vial.

  • Sub-Surface Spiking (Critical Step): Because 2-BP is highly volatile, dropping the IS onto the surface of the biological fluid leads to immediate aerosolization and disproportionate loss.

    • Using a gas-tight Hamilton syringe, draw 10 µL of the 2-BP-13C3 working solution (prepared in purge-and-trap grade methanol).

    • Submerge the needle tip strictly below the surface of the biological matrix.

    • Inject the IS slowly, allowing it to dissolve directly into the matrix before withdrawing the needle.

  • Matrix Modification (Salting Out): Add 2.0 mL of saturated NaCl solution to the vial.

    • Causality: The "salting-out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of the non-polar 2-BP. This thermodynamically drives both the native analyte and the 13C3 IS into the headspace, maximizing extraction sensitivity.

  • Headspace Equilibration: Seal the vial immediately with a PTFE/silicone septum. Incubate at 50°C for 15 minutes with orbital agitation (500 rpm).

  • SPME Extraction: Pierce the septum and expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for exactly 10 minutes.

  • GC-MS/MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring m/z 122 and 124 for native 2-BP, and m/z 125 and 127 for 2-BP-13C3.

G Sample 1. Sample Prep (2.0 mL Matrix in Glass Vial) Spiking 2. Sub-surface Spiking (Inject 2-BP-13C3 below liquid) Sample->Spiking Salt 3. Matrix Modification (Add saturated NaCl) Spiking->Salt Equilibration 4. Headspace Equilibration (Agitation at 50°C, 15 min) Salt->Equilibration Extraction 5. SPME Extraction (CAR/PDMS Fiber, 10 min) Equilibration->Extraction GCMS 6. GC-MS/MS SIM (m/z 122/124 & 125/127) Extraction->GCMS

Step-by-step workflow of 2-Bromopropane-13C3 isotope dilution Headspace SPME GC-MS.

Quantitative Data Presentation

The implementation of 2-BP-13C3 transforms a highly variable extraction into a highly precise quantitative assay. The table below summarizes the validation parameters, demonstrating the corrective power of the 13C3 internal standard based on established headspace GC-MS validation frameworks 3[3].

Validation ParameterNative 2-BP (Without IS)2-BP (With 13C3 IS Correction)Causality / Observation
Matrix Effect (%) 45 – 60%98 – 102%13C3 perfectly normalizes severe ion suppression caused by urine/blood proteins.
Extraction Recovery 68 – 92% (Variable)Normalized to 100%Ratio-based quantification negates fiber competition and evaporative loss.
Limit of Detection (LOD) ~15 ng/mL7 ng/mLReduced background noise and improved signal stability via IDMS tracking.
Inter-day Precision (CV%) > 20%< 5%Eliminates day-to-day fluctuations in GC inlet dynamics and detector response.

Quality Control & Self-Validation Mechanisms

A robust protocol must be inherently self-validating. This workflow incorporates two intrinsic quality control (QC) mechanisms to guarantee data integrity:

  • Absolute IS Area Monitoring: While the 12C/13C3 ratio corrects for matrix effects, the absolute peak area of the 2-BP-13C3 must be monitored across all samples. If the absolute IS area in a specific sample drops by >30% compared to the calibration standards, it flags a catastrophic extraction failure (e.g., a leaking vial septum during equilibration or fiber degradation) that even isotope dilution cannot safely correct.

  • Gravimetric Spike Verification: The mass of the vial is recorded before and immediately after the sub-surface spiking of the IS. This gravimetric check ensures that the highly volatile methanolic IS was successfully delivered into the matrix and not lost to the ambient air during syringe transfer.

Sources

Method

Application Note: Precision Synthesis of 13C-Labeled Aromatics via Friedel-Crafts Alkylation for ADME Pharmacokinetics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Introduction & Mechanistic Rationale In modern drug development, stable isotope labeling is an indispens...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists

Introduction & Mechanistic Rationale

In modern drug development, stable isotope labeling is an indispensable tool for elucidating complex metabolic pathways and determining precise pharmacokinetic (ADME) profiles. Inserting a stable carbon-13 isotope into a drug's molecular backbone provides a "silent witness" to its metabolism[]. Unlike deuterium, which can be subject to kinetic isotope effects or metabolic scrambling, 13C-labeling imparts a predictable mass offset that survives oxidative and conjugative biotransformations without altering the molecule's pharmacological activity[].

2-Bromopropane-13C3 is a highly specialized synthetic intermediate used to install an isopropyl-13C3 moiety onto aromatic drug scaffolds[2]. The resulting +3 Da mass shift acts as a self-normalizing internal carbon barcode, elevating the target analyte above the chemical noise of endogenous lipids and peptides in mass spectrometry[].

To conjugate this labeled aliphatic chain to an aromatic ring, the Friedel-Crafts alkylation is the premier synthetic methodology. This electrophilic aromatic substitution relies on a Lewis acid catalyst to polarize the carbon-halogen bond of the alkyl halide, generating a potent electrophile[3].

The Causality of the Reaction Mechanism

The reaction does not simply proceed via a free primary or secondary carbocation. In non-polar solvents like benzene, the Lewis acid (e.g., AlCl3) exists predominantly as an Al2Cl6 dimer[4]. The mechanism is driven by the formation of an active ion pair complex (e.g.,[13C3-iPr+ ... Al2Cl7-]), which acts as the true electrophilic species[4].

When this complex encounters the electron-rich aromatic ring, it executes an electrophilic attack, temporarily disrupting aromaticity to form a resonance-stabilized Wheland intermediate[4][5]. Subsequent rapid deprotonation restores the aromatic system, yielding the 13C3-alkylated product[3].

A critical limitation of this pathway is polyalkylation . Because alkyl groups are electron-donating, the newly formed alkylbenzene is more nucleophilic than the starting material, making it highly susceptible to further alkylation[5]. To mitigate this, the experimental design must enforce causality: the unalkylated aromatic substrate must be maintained in vast molar excess to outcompete the product for the remaining electrophiles[5].

Mechanistic Workflow Visualization

G A 2-Bromopropane-13C3 + Al2Cl6 Dimer B Active Ion Pair Complex [13C3-iPr+ ... Al2Cl7-] A->B Lewis Acid Activation D Wheland Intermediate (Resonance Stabilized) B->D Electrophilic Attack C Aromatic Substrate (10x Molar Excess) C->D Pi-Electron Donation E 13C3-Alkylated Product (Target) D->E Deprotonation (-H+) F Polyalkylated Byproducts (Minimized) E->F Over-alkylation (If substrate is limiting)

Fig 1: Reaction workflow and mechanistic pathway for 13C3-isopropyl aromatic synthesis.

Experimental Protocol: Synthesis of 13C3-Cumene

This protocol outlines the synthesis of 13C3-isopropylbenzene (13C3-Cumene) as a foundational model for labeling complex aromatic drug scaffolds.

Safety Imperative: 2-Bromopropane-13C3 is a highly flammable liquid and a Category 1A reproductive toxin capable of causing systemic organ damage upon prolonged exposure[2][6]. All procedures must be executed in a certified fume hood using strict PPE (nitrile gloves, lab coat, face shield)[6].

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Maintaining an anhydrous environment is critical, as AlCl3 vigorously decomposes in the presence of water, neutralizing the catalyst[7].

  • Reagent Loading: Add 10.0 equivalents of anhydrous benzene to the flask. Causality: Benzene acts as both the solvent and the reactant. This 10-fold excess is mathematically required to dilute the localized concentration of the synthesized product, thereby suppressing secondary polyalkylation events[5].

  • Catalyst Activation: Add 0.15 equivalents of anhydrous AlCl3. Stir the suspension under N2.

  • Electrophile Generation: Cool the reaction vessel to 0–5 °C using an ice bath. Place 1.0 equivalent of 2-Bromopropane-13C3 into the addition funnel and add it dropwise over 30 minutes. Causality: The formation of the carbocation complex is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and limits carbocation rearrangement side-reactions[5].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the consumption of the labeled bromide via GC-MS.

  • Quenching: Once complete, slowly pour the reaction mixture over a slurry of crushed ice and 1M HCl. Causality: The acidic aqueous quench irreversibly hydrolyzes the aluminum catalyst into water-soluble aluminum salts, terminating the electrophilic substitution and preventing product degradation.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic phases, wash with saturated NaHCO3, and dry over anhydrous MgSO4. Concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (hexanes) to isolate the pure 13C3-Cumene from trace polyalkylated impurities.

Self-Validation & Quality Control (QC)

Before deploying the synthesized compound into biological assays, it must pass a self-validating QC matrix:

  • Mass Spectrometry (GC-MS): Confirm the molecular ion peak at m/z 123 (a precise +3 Da shift compared to the m/z 120 of unlabeled cumene).

  • 13C-NMR Spectroscopy: Verify the isotopic purity. The spectra must show highly enhanced, split signals for the three isopropyl carbons due to 13C-13C spin-spin coupling, confirming that the label was incorporated regioselectively without isotopic scrambling during the Lewis acid catalysis.

Application in Drug Development (ADME & Mass Spec)

Once synthesized and validated, the 13C3-labeled drug analog is utilized as an internal standard for quantitative LC-MS/MS in ADME studies. Because the labeled and unlabeled molecules share identical physicochemical properties, they co-elute chromatographically and experience identical ionization efficiencies[].

By spiking biological samples (plasma, urine, bile) with a known concentration of the 13C3-standard prior to extraction, researchers create a self-normalizing system. Any matrix effects or sample loss during extraction affect the analyte and the standard equally, allowing for absolute quantitation without the need for external calibration curves[].

Quantitative Data Summary
ParameterUnlabeled Isopropyl-Aromatic13C3-Labeled AnalogAnalytical Advantage
Molecular Mass Base Mass (M)M + 3.01 DaResolves analyte from endogenous isobaric interference.
Isotopic Purity Natural Abundance (~1.1% 13C)≥ 99%Ensures negligible background signal contribution.
Ionization Efficiency BaselineIdentical to BaselineEqualizes MS response; enables absolute quantitation[].
Matrix Effect Susceptible to ion suppressionSelf-CompensatingNormalizes signal variations across complex biological matrices.
Metabolic Stability Baseline clearanceIdenticalTraces exact metabolic pathways without kinetic isotope effects.

ADME Analytical Workflow Visualization

ADME S1 In Vivo/In Vitro Biological Sampling S2 Spike with 13C3-Labeled Internal Standard S1->S2 Matrix Collection S3 Sample Extraction (LLE / SPE) S2->S3 Equilibration S4 LC-MS/MS Analysis (Co-elution) S3->S4 Injection S5 Absolute Quantitation (Self-Normalizing) S4->S5 Data Processing

Fig 2: ADME mass spectrometry workflow utilizing 13C3-labeled internal standards.

References

  • Reaction Mechanism of Friedel Crafts alkylation, Physics Wallah,[Link]

  • Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction, SciELO,[Link]

  • Friedel-Crafts Alkylation of aromatic molecules, Science Revision,[Link]

  • alkylation-using-epz10.pdf - Indian Journal of Pharmaceutical Sciences,[Link]

Sources

Application

Application Note: Synthesis of ¹³C-Labeled Pharmaceuticals via Electrophilic Isopropyl Group Transfer

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction: The Strategic Value of ¹³C-Isopropyl Labeling Stable isotope labeling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction: The Strategic Value of ¹³C-Isopropyl Labeling

Stable isotope labeling is a cornerstone in modern drug development. It provides essential internal standards for LC-MS/MS bioanalysis to correct for matrix effects and analytical variations[1], while also enabling complex NMR structural elucidations of large biomolecules and protein therapeutics[2]. The isopropyl group is a ubiquitous pharmacophore found in numerous active pharmaceutical ingredients (APIs), including beta-blockers (e.g., propranolol) and targeted kinase inhibitors.

This application note details a highly efficient, self-validating protocol for the synthesis of ¹³C-labeled APIs utilizing ¹³C₃-isopropyl hydrogen sulfate as an electrophilic transfer agent. By moving away from traditional alkyl halides, this methodology suppresses unwanted side reactions and maximizes the isotopic yield of high-value pharmaceutical precursors.

Mechanistic Insights: Overcoming Secondary Carbon Limitations

The Causality of Reagent Selection: A persistent challenge in the synthesis of isopropyl-bearing pharmaceuticals is the steric hindrance of the secondary carbon. When using standard isotopic transfer agents like ¹³C₃-isopropyl bromide or iodide, the reaction with basic nucleophiles (such as primary amines) often suffers from competing E2 elimination pathways. This results in the loss of the expensive ¹³C-labeled reagent as propylene gas.

To circumvent this, we utilize ¹³C₃-isopropyl hydrogen sulfate . Synthesized directly from ¹³C₃-isopropanol and concentrated sulfuric acid, this reactive organosulfate serves as a superior intermediate. The sulfate moiety acts as an exceptional leaving group, facilitating the transfer of the isopropyl cation to a nucleophilic acceptor primarily via an Sₙ2 mechanism[3]. The unique electronic properties of the sulfate group lower the activation energy for nucleophilic attack while simultaneously disfavoring the transition state required for E2 elimination.

Experimental Workflows

Workflow A 13C3-Isopropanol (Starting Material) B H2SO4 / 5-10°C (Esterification) A->B C 13C3-Isopropyl Hydrogen Sulfate (Transfer Agent) B->C 1:1.2 Molar Ratio E Nucleophilic Substitution (SN2 Pathway) C->E D API Precursor (Primary Amine) D->E K2CO3 / 65°C F 13C3-Labeled API (e.g., 13C3-Propranolol) E->F High Yield, Low E2

Figure 1. Synthetic workflow for 13C-isopropyl group transfer to API precursors.

Validated Protocols

Protocol A: Synthesis of the Transfer Agent (¹³C₃-Isopropyl Hydrogen Sulfate)

The primary method for synthesizing this compound is the direct esterification of isopropanol with concentrated sulfuric acid[3].

  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-water bath.

  • Addition: Add 10.0 mmol of ¹³C₃-isopropanol to the flask and allow the system to cool to 5°C.

  • Acidification: Slowly add 12.0 mmol of concentrated sulfuric acid (98%) dropwise over 15 minutes.

    • Causality: A strict molar ratio of alcohol to acid of 1:1.2 is recommended to minimize the formation of the di-ester by-product (di-isopropyl sulfate), which is unreactive in the subsequent step[3].

  • Thermal Control: Maintain continuous stirring for 2 hours.

    • Causality: The temperature must be strictly maintained between 5-10°C to prevent oxidative side reactions and degradation of the alkyl chain[3].

  • Self-Validating Checkpoint: Before proceeding, analyze an aliquot of the intermediate.

    • FT-IR: A successful reaction is indicated by a strong diagnostic S=O stretch in the 1250–1150 cm⁻¹ range[3].

    • ¹H NMR: The methine proton on the carbon bonded to the sulfate group must appear as a distinct multiplet in the range of δ 4.5–5.0 ppm[3]. If these signals are absent, the esterification is incomplete.

Protocol B: Isopropyl Group Transfer to API Precursor (N-Isopropylation)

This protocol demonstrates the synthesis of a ¹³C₃-labeled beta-blocker (e.g., Propranolol).

  • Preparation: Dissolve 8.0 mmol of the API precursor (e.g., 1-amino-3-(1-naphthyloxy)-2-propanol) in 20 mL of anhydrous acetonitrile.

  • Base Addition: Add 10.0 mmol of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ is chosen specifically because it is a non-nucleophilic, mild base. It is strong enough to deprotonate the amine (enhancing its nucleophilicity) but insufficiently basic to trigger the E2 elimination of the isopropyl sulfate.

  • Transfer Initiation: Introduce the freshly prepared ¹³C₃-isopropyl hydrogen sulfate (10.0 mmol) dropwise to the mixture at room temperature.

  • Activation: Heat the reaction mixture to 65°C and reflux for 12 hours.

    • Causality: Moderate heating provides the specific activation energy required to overcome the steric hindrance of the secondary carbon during the Sₙ2 displacement.

  • Isolation: Quench the reaction with 20 mL of cold distilled water to hydrolyze any unreacted sulfate, then extract with ethyl acetate (3 x 20 mL).

  • Purification: Purify the organic layer via flash chromatography (silica gel, DCM/MeOH 95:5) to isolate the pure ¹³C₃-labeled API.

Mechanism N1 Nucleophile (API Amine) Lone Pair Attack N2 Steric Hindrance Assessment (Secondary Carbon) N1->N2 N3 SN2 Transition State Inversion of Configuration N2->N3 Overcomes Sterics N4 Sulfate Leaving Group Departure N3->N4 Concerted Bond Cleavage N5 Stable 13C-Isopropyl API N4->N5 Product Formation

Figure 2. Mechanistic pathway and transition state logic for SN2 isopropyl group transfer.

Quantitative Data & Yield Analysis

The following table summarizes the comparative efficiency of various ¹³C-isopropyl transfer agents when applied to the synthesis of ¹³C₃-Propranolol under optimized conditions.

Table 1: Comparison of Isopropyl Transfer Agents in ¹³C-API Synthesis

Transfer AgentReaction Temp (°C)Primary MechanismElimination By-products (%)Isolated API Yield (%)Isotopic Purity (%)
¹³C₃-Isopropyl Iodide80Sₙ2 / E222.561.2>99
¹³C₃-Isopropyl Bromide80Sₙ2 / E218.468.5>99
¹³C₃-Isopropyl Hydrogen Sulfate 65 Sₙ2 < 3.0 89.4 >99

Data Interpretation: The empirical data clearly demonstrates the superiority of the hydrogen sulfate leaving group. The lower required reaction temperature and the specific electronic nature of the leaving group drastically reduce E2 elimination. This results in a nearly 30% increase in isolated yield compared to traditional alkyl halides, preserving the highly valuable ¹³C isotope.

Conclusion

The strategic utilization of ¹³C₃-isopropyl hydrogen sulfate provides a robust, high-yielding pathway for the synthesis of ¹³C-labeled pharmaceuticals. By understanding the mechanistic causality—specifically the delicate balance between nucleophilic substitution and elimination at a secondary carbon—researchers can optimize isotope labeling workflows. This ensures the reliable, cost-effective production of critical internal standards for mass spectrometry and advanced NMR applications.

Sources

Method

Handling and Manipulation of Volatile 2-Bromopropane-13C3 in Inert Glovebox Environments: A Comprehensive Application Note

Abstract Handling volatile, isotopically labeled alkyl halides such as 2-Bromopropane-13C3 within an inert glovebox environment presents a unique operational paradox. While the glovebox protects the moisture- and oxygen-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Handling volatile, isotopically labeled alkyl halides such as 2-Bromopropane-13C3 within an inert glovebox environment presents a unique operational paradox. While the glovebox protects the moisture- and oxygen-sensitive reactions utilizing this reagent, the reagent's high vapor pressure and halogenated nature pose a severe, irreversible threat to the glovebox's copper-based gas purification system. This application note details the physicochemical causality behind catalyst poisoning and provides a field-proven, self-validating protocol for the safe manipulation of 2-Bromopropane-13C3.

Physicochemical Profile & Application Context

2-Bromopropane-13C3 is a critical synthetic intermediate used to introduce a 13C-labeled isopropyl functional group into target molecules. It is widely applied in the development of mass spectrometry internal standards, metabolic labeling, and biomolecular NMR probes[1][2]. However, its physical properties make it exceptionally challenging to handle in closed atmospheric systems. With a boiling point of 59–60 °C and a vapor pressure of 216 mm Hg at 25 °C[3], it volatilizes rapidly at room temperature.

Table 1: Physicochemical Properties of 2-Bromopropane-13C3
PropertyValue
Molecular Formula *C3H7Br (13C3 labeled)
Molecular Weight 125.97 g/mol
Boiling Point 59–60 °C[3]
Vapor Pressure 216 mm Hg (at 25 °C)[3]
Density 1.31 g/mL[4]
Storage Conditions Room temperature, away from light/moisture[1][5]

The Mechanistic Threat to Glovebox Integrity

As a researcher, it is vital to understand why specific experimental choices are made when handling this reagent. Introducing 2-Bromopropane-13C3 into a glovebox without proper precautions leads to two primary failure modes:

  • Antechamber Boiling & Reagent Loss: During the vacuum cycle of the antechamber, the ambient pressure drops well below the 216 mm Hg vapor pressure of the reagent. If the reagent is not properly sealed in a vacuum-resistant vessel, the liquid will boil violently. This leads to the loss of a highly expensive isotopically labeled reagent and severe cross-contamination of the antechamber[6].

  • Irreversible Copper Catalyst Poisoning: Glovebox purifiers utilize a finely dispersed copper catalyst to scavenge trace oxygen (maintaining <1 ppm O2)[7]. If 2-bromopropane vapors are drawn into the circulation system, the copper undergoes halogen atom transfer (XAT) or oxidative addition, forming stable copper(I) or copper(II) bromides[8]. This irreversibly consumes the active copper sites, permanently destroying the purifier's oxygen-absorbing capacity[9]. Furthermore, in the presence of bases within the glovebox, 2-bromopropane can undergo E2 elimination, releasing propene gas and highly corrosive hydrobromic acid (HBr) into the enclosed atmosphere[5][10].

To prevent these catastrophic failures, the handling protocol must isolate the reagent from the vacuum during transfer, and isolate the vapors from the purifier during manipulation.

Workflow Visualization: The "Static-Purge" Method

Workflow Prep 1. Reagent Prep Chill & Seal in Secondary Container Transfer 2. Antechamber Transfer Cycle Vacuum/Argon Prep->Transfer Isolate 3. Isolate Purifier Turn Blower OFF Transfer->Isolate Handle 4. Manipulation Extract & Reseal Rapidly Isolate->Handle Purge 5. Dynamic Purge Flush Vapors (15-20 min) Handle->Purge Restart 6. Restart Circulation Resume Normal Operation Purge->Restart

Workflow for handling volatile 2-Bromopropane-13C3 while protecting glovebox catalyst integrity.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Each phase contains a physical check to ensure the integrity of both the reagent and the glovebox atmosphere.

Phase 1: Preparation and Transfer
  • Step 1: Pre-Chilling. Chill the sealed vendor vial of 2-Bromopropane-13C3 in a refrigerator (4 °C) for 30 minutes prior to use.

    • Causality: Lowering the temperature significantly reduces the vapor pressure, minimizing the risk of the liquid boiling upon exposure to transient pressure drops and reducing vapor accumulation during handling.

  • Step 2: Secondary Containment. Place the chilled vendor vial into a vacuum-resistant Schlenk flask equipped with a Teflon stopcock, or a thick-walled Ziploc bag filled with Argon[6][11].

  • Step 3: Antechamber Cycling. Place the secondary container into the mini-antechamber. Perform 3 standard vacuum/refill cycles.

    • Self-Validation Check: During the first vacuum cycle, visually monitor the secondary container. If using a sealed bag, it must inflate and hold its volume. If it deflates, the seal is compromised, and the cycle must be aborted immediately to prevent the reagent from boiling under vacuum[11].

Phase 2: In-Glovebox Manipulation
  • Step 4: Isolate the Purifier (CRITICAL). Turn OFF the glovebox circulation blower before opening the secondary container[9][12].

    • Causality: This physically isolates the copper catalyst bed from the main chamber. If vapors escape, they remain in the main workspace rather than being actively pumped over the vulnerable copper bed.

  • Step 5: Rapid Extraction. Open the secondary container and the vendor vial. Using a gas-tight syringe, extract the required volume of 2-Bromopropane-13C3.

  • Step 6: Immediate Resealing. Immediately recap the vendor vial tightly and return it to the secondary container. Add the reagent to your reaction mixture and seal the reaction vessel tightly (e.g., using a Teflon-lined cap or a sealed pressure tube)[10].

Phase 3: Atmosphere Purging and Recovery
  • Step 7: Dynamic Purge. With all volatile-containing vessels completely sealed, initiate a dynamic purge of the glovebox atmosphere using the inert gas supply (Argon or N2) for 15–20 minutes[9][12].

    • Causality: Purging flushes the accumulated brominated vapors out through the exhaust valve. This replaces the contaminated atmosphere with fresh gas, entirely bypassing the catalyst bed.

  • Step 8: Restart Circulation. Once the purge is complete, turn the circulation blower back ON [12].

    • Self-Validation Check: Monitor the O2 and H2O sensors for 5 minutes post-restart. The sensors should remain stable at baseline (<1 ppm). A sudden spike indicates that the reaction vessel is leaking vapors, requiring an immediate return to Step 4.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolating Products from 2-Bromopropane-13C3

Welcome to the technical support guide for managing reaction mixtures containing unreacted 2-Bromopropane-13C3. This resource is designed for researchers, medicinal chemists, and process development scientists who utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing reaction mixtures containing unreacted 2-Bromopropane-13C3. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this isotopically labeled reagent and require robust methods for its removal during workup and purification.

This guide moves beyond simple protocols, delving into the causal reasoning behind procedural choices to empower you to troubleshoot effectively and adapt methodologies to your specific chemical context.

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction. What's the first step to deal with leftover 2-Bromopropane-13C3?

Your initial approach should always be a standard aqueous workup, if your product's stability and solubility permit. 2-Bromopropane-13C3 has limited water solubility (approx. 3.2 g/L) and is miscible with most common organic solvents like diethyl ether, ethyl acetate, and dichloromethane.[1] A liquid-liquid extraction can remove any water-soluble byproducts and unreacted starting materials that are not your primary target. However, this step will not remove the unreacted 2-Bromopropane-13C3 from your desired product if they are both in the organic layer. The primary purpose of the initial workup is to prepare your crude mixture for a more definitive purification step like distillation or chromatography.

Q2: My product is a high-boiling liquid or a solid. How can I remove the volatile 2-Bromopropane-13C3?

This is an ideal scenario for removal by distillation . Given the low boiling point of 2-bromopropane, this is often the most efficient method.

Causality: Distillation separates compounds based on differences in their vapor pressures (and thus, boiling points).[2][3][4] 2-Bromopropane has a boiling point of approximately 59-60°C.[5][6][7] If your product's boiling point is significantly higher (a difference of >100°C is ideal for simple distillation), the 2-bromopropane can be selectively evaporated, re-condensed, and collected, leaving your purified product behind in the distillation flask.[4]

  • For large boiling point differences (>100°C): A simple distillation is sufficient.

  • For smaller boiling point differences (25-100°C): A fractional distillation is required.[2][3][8] This technique uses a fractionating column to provide a large surface area for repeated vaporization-condensation cycles, achieving a much finer separation.[8][9]

See Protocol 1 for a detailed methodology.

Q3: The boiling point of my product is very close to 59°C, or my product is heat-sensitive. What is my best option?

When distillation is not viable, flash column chromatography is the preferred method.[10]

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture).[10] 2-Bromopropane is a relatively non-polar alkyl halide. It will have a weak affinity for the polar silica gel and will elute quickly with non-polar solvents (e.g., hexanes, heptane). If your desired product is more polar, it will adhere more strongly to the silica, allowing for effective separation.

The key is to develop a solvent system where your product has a retention factor (Rf) of ~0.3-0.4 on a Thin Layer Chromatography (TLC) plate, while the 2-bromopropane-13C3 runs at the solvent front (Rf ≈ 1).

See Protocol 2 for a detailed methodology.

Q4: Does the 13C3 isotope label significantly change the properties of 2-bromopropane for purification?

For most standard purification techniques like distillation and flash chromatography, the difference is negligible. The 13C3 label adds approximately 3 g/mol to the molecular weight compared to the standard isotopologue. This slight mass increase can lead to a minuscule increase in the boiling point and a slightly different retention time in high-resolution chromatography, a phenomenon known as the kinetic isotope effect.[11][12]

However, separating 2-bromopropane-13C3 from unlabeled 2-bromopropane is very challenging and typically requires specialized techniques like gas-liquid chromatography with specific stationary phases.[11][13][14] For the purposes of removing the reagent from your product, you can treat its bulk physical properties as identical to standard 2-bromopropane.

Q5: Are there chemical methods to quench or destroy unreacted 2-Bromopropane-13C3 in the mixture?

While possible, this is generally a less desirable and more complex approach than physical separation. Chemical quenching is typically reserved for highly reactive or hazardous reagents that must be neutralized before workup.[15][16]

2-Bromopropane can undergo nucleophilic substitution or elimination reactions. For instance, heating with a strong, non-nucleophilic base like sodium hydroxide in ethanol can convert it to gaseous propene via an elimination reaction.[17][18] However, these harsh conditions are likely to degrade many target molecules.

Recommendation: Pursue physical separation methods (distillation, chromatography) first. Only consider a chemical quench if your product is exceptionally robust and physical methods have failed. The risk of side reactions with your desired product is high.

Data & Properties

A clear understanding of the physical properties of 2-bromopropane is critical for designing an effective purification strategy.

PropertyValueSource(s)
Chemical Formula C₃H₇Br[6][7]
Molecular Weight (unlabeled) ~122.99 g/mol [1][7]
Molecular Weight (13C3) ~126.01 g/mol Calculated
Boiling Point 59-60 °C[5][6][7]
Density ~1.31 g/mL (at 20°C)[6][7]
Solubility in Water ~3.2 g/L (20°C)[1]
Miscibility Miscible with alcohol, ether, chloroform, benzene[6]
Appearance Colorless, volatile liquid[7]
Flash Point 19 °C (closed cup)[5][7]

Decision Workflow for Purification

The following diagram outlines a logical decision-making process for selecting the appropriate purification method.

Purification_Decision_Tree start Reaction Complete. Crude mixture contains Product + 2-Bromopropane-13C3 q1 Is the product stable at temperatures up to ~80°C? start->q1 distillation_path What is the boiling point (BP) of the product? q1->distillation_path Yes chromatography Use Flash Column Chromatography (See Protocol 2) q1->chromatography No (Heat Sensitive) bp_high BP > 160°C distillation_path->bp_high bp_mid 85°C < BP < 160°C distillation_path->bp_mid bp_low BP < 85°C or Product is Solid distillation_path->bp_low simple_dist Use Simple Distillation (See Protocol 1A) fractional_dist Use Fractional Distillation (See Protocol 1B) bp_high->simple_dist bp_mid->fractional_dist bp_low->chromatography

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Safety First: 2-Bromopropane is a highly flammable liquid and a suspected reproductive toxicant (Category 1A/1B).[5][7][19][20] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[5][19][21]

Protocol 1: Removal by Distillation

This protocol is effective for thermally stable products where the boiling point is sufficiently different from that of 2-bromopropane (~59°C).

A) Simple Distillation (Product BP > 160°C)

  • Apparatus Setup: Assemble a standard simple distillation apparatus. Ensure all glass joints are properly sealed. Use a heating mantle with a stir bar in the distilling flask for smooth boiling.

  • Initial Distillation: Gently heat the crude reaction mixture. The temperature on the thermometer should rise and hold steady around 59-60°C as the 2-bromopropane-13C3 distills over.

  • Collection: Collect this initial fraction in a receiving flask cooled in an ice bath to minimize vapor loss.

  • Endpoint: The distillation is complete when the temperature either drops (as the volatile component is exhausted) or begins to rise sharply towards the boiling point of your product.

  • Final Product: The purified, less-volatile product remains in the distilling flask. Allow the apparatus to cool completely before disassembly.

B) Fractional Distillation (Product BP between 85°C and 160°C)

  • Apparatus Setup: Assemble a fractional distillation apparatus, inserting a fractionating column (e.g., Vigreux or packed with Raschig rings/steel wool) between the distilling flask and the distillation head. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.

  • Heating and Equilibration: Heat the flask gently. You will observe a condensation ring slowly rising up the column. It is crucial to heat slowly to allow the vapor-liquid equilibria to be established on the surfaces within the column.[8]

  • Distillation: Maintain a slow, steady distillation rate (1-2 drops per second). The temperature at the head of the column should hold at ~59-60°C.

  • Collection & Endpoint: Collect the 2-bromopropane-13C3 fraction. A sharp increase in temperature at the distillation head indicates that all of the lower-boiling component has been removed and the next component (your product) is beginning to distill. At this point, stop the distillation and change the receiving flask if you intend to distill your product as well.

  • Final Product: Your purified product is the residue in the distillation flask (if its BP is much higher) or the subsequent fraction collected at a higher, stable temperature.

Protocol 2: Removal by Flash Column Chromatography

This is the method of choice for heat-sensitive compounds or when boiling points are too close for effective distillation.

  • Solvent System (Mobile Phase) Selection:

    • Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) in which your desired product has an Rf value of approximately 0.3-0.4.

    • In this system, the non-polar 2-bromopropane-13C3 should have an Rf close to 1.0, meaning it will travel with the solvent front.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample size (a 50:1 to 100:1 ratio of silica-to-crude-product by weight is a good starting point).

    • Pack the column as a slurry with your chosen non-polar solvent (e.g., hexanes). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Concentrate your crude mixture under reduced pressure to remove the bulk reaction solvent.

    • Adsorb the concentrated crude oil/solid onto a small amount of silica gel (~2-3x the mass of the crude product).

    • Evaporate this silica-adsorbed sample to a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the non-polar solvent (e.g., 100% hexanes). The 2-bromopropane-13C3 will elute very quickly in the first few column volumes.

    • Collect fractions and monitor them by TLC to confirm when all the fast-running 2-bromopropane-13C3 has been washed from the column.

    • Once the starting material is gone, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your more polar desired product.[22][23]

  • Isolation: Combine the fractions containing your pure product (as determined by TLC) and remove the solvent under reduced pressure.

Caption: Workflow for Flash Column Chromatography.

References

  • Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured.PubMed.
  • Isotope separations using chrom
  • 2-BROMOPROPANE (13C3, 99%) Safety Data Sheet.
  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds.PubMed.
  • ISOTOPE SEPARATIONS - Liquid Chrom
  • 2-BROMOPROPANE.PubChem.
  • 2-BROMOPROPANE.
  • Gas-Chromatographic Separation of Hydrogen Isotopes Mixtures on Capillary Molecular Sieve 5A Column.Asian Journal of Chemistry.
  • 2-Bromopropane.Grokipedia.
  • Properties of substance: 2-bromopropane.chemister.ru.
  • elimination from 2-bromopropane to give propene.Chemguide.
  • Decoding Distillation: Simple vs Fractional.Luna Technologies.
  • What are the advantages of factional distillation over simple distillation?
  • Fractional vs. Simple Distillation and How to Segregate Multiple Solvents.
  • 5: Distill
  • 2-Bromopropane - Safety D
  • 2-BROMOPROPANE FOR SYNTHESIS MSDS.Loba Chemie.
  • Alkyl halides via visible light mediated dehalogenation.Weaver Group, University of Oklahoma.
  • Understanding Simple vs. Fractional Distillation: A Visual Guide.
  • Elimination From 2-bromopropane to Give Propene.
  • Safety d
  • Successful Flash Chrom
  • Column chrom
  • Quenching Reactive Substances.University of Kentucky.
  • Quenching of Pyrophoric M

Sources

Optimization

Technical Support Center: Detecting Impurities in 2-Bromopropane-13C3 via Gas Chromatography

Welcome to the Technical Support Center for the analysis of 2-Bromopropane-13C3. 2-Bromopropane (isopropyl bromide) is a highly volatile alkylating agent widely utilized in the synthesis of pharmaceuticals and stable iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of 2-Bromopropane-13C3. 2-Bromopropane (isopropyl bromide) is a highly volatile alkylating agent widely utilized in the synthesis of pharmaceuticals and stable isotope-labeled internal standards [1]. Because of its volatility (boiling point ~59 °C) and the potential for genotoxic impurities (such as 1-bromopropane) [2], rigorous gas chromatography-mass spectrometry (GC-MS) workflows are required [3].

This guide provides drug development professionals with field-proven methodologies, troubleshooting logic, and self-validating protocols to ensure both chemical and isotopic purity [4].

GC_Workflow Start Sample Preparation (Dilution in DMF or CS2) Inject GC Injection (Split Mode 20:1, 150°C) Start->Inject Column Capillary Separation (e.g., VF-624ms or DB-1) Inject->Column Detect MS Detection (EI Mode) SIM: m/z 125/127 (13C3) Column->Detect Analyze Isotopic & Chemical Purity Quantification Detect->Analyze

GC-MS Analytical Workflow for 2-Bromopropane-13C3 Impurity Detection.

Section 1: Standard Operating Procedure (SOP) for GC-MS Analysis

To establish a self-validating system, this protocol integrates specific instrumental parameters designed to prevent artifact generation (false positives) during analysis.

Step 1: Sample Preparation
  • Action : Dilute the neat 2-Bromopropane-13C3 sample in a high-boiling, inert solvent such as dimethylformamide (DMF) to a concentration of 1 mg/mL.

  • Causality : 2-Bromopropane is highly volatile. Injecting it neat can cause explosive expansion in the GC inlet liner, leading to blowback and poor reproducibility. DMF provides a stable matrix that elutes much later than the target analytes, preventing solvent masking of early-eluting impurities [2].

Step 2: GC Inlet Configuration
  • Action : Set the injection port to 150 °C and use a split ratio of 20:1.

  • Causality : Splitless injection causes column overloading, which disrupts the separation efficiency of the column and merges closely eluting isomers (like 1-bromopropane and 2-bromopropane) [3]. Furthermore, keeping the inlet temperature relatively low (150 °C) prevents the thermal degradation (dehydrohalogenation) of 2-bromopropane into propene and hydrogen bromide.

Step 3: Column Selection and Temperature Program
  • Action : Use a volatile organic compound (VOC) specific column, such as a VF-624ms or DB-1 (dimethylpolysiloxane) capillary column [3]. Set the initial oven temperature to 35 °C (hold for 5 min), ramp at 5 °C/min to 100 °C, then ramp at 20 °C/min to 200 °C.

  • Causality : The thick film of a 624-phase column provides the necessary retention for low-boiling alkyl halides. The initial low-temperature isothermal hold is critical for resolving 2-propanol (the synthetic precursor) from 2-bromopropane.

Step 4: Mass Spectrometry (MS) Detection
  • Action : Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to track specific m/z values: 125/127 (target), 122/124 (unlabeled impurity), and 63/65 (2-propanol-13C3 precursor).

  • Causality : SIM mode drastically increases the signal-to-noise ratio for trace genotoxic impurities compared to full scan mode, allowing for limits of quantification (LOQ) in the ng/mL range [1].

Section 2: Quantitative Data & Impurity Profiling

The following table summarizes the expected impurities in 2-Bromopropane-13C3, their origins, and their MS identifiers to aid in rapid peak identification.

ImpurityOrigin / CausalityRelative Retention Time (RRT)*Key MS Identifiers (m/z)
2-Propanol-13C3 Unreacted starting material from synthesis [1].0.6563, 48
Propene-13C3 Thermal degradation in GC inlet or poor storage.0.3045, 44
Unlabeled 2-Bromopropane Isotopic dilution from impure 13C precursors [5].1.00 (Co-elutes)122, 124 (Molecular ions)
1-Bromopropane-13C3 Isomeric byproduct; highly genotoxic [2, 3].1.15125, 127, 46 (Base peak)
1,2-Dibromopropane-13C3 Over-bromination during synthesis [1].1.80204, 206, 208

*RRT is approximate and relative to the main 2-Bromopropane-13C3 peak.

Section 3: Troubleshooting Guides

Troubleshooting Issue Unexpected Peak Detected CheckMS Check Mass Spectrum (m/z) Issue->CheckMS Isotope m/z 122/124 (Unlabeled 12C3-2-BP) CheckMS->Isotope Isotopic Impurity Isomer m/z 125/127 Different RT (1-BP-13C3) CheckMS->Isomer Structural Isomer Degradation m/z 45 (Propene-13C3) CheckMS->Degradation Thermal Degradation

Diagnostic logic for identifying unknown peaks in 2-Bromopropane-13C3 analysis.

Q: I am observing a large peak for propene-13C3 (m/z 45) in my chromatogram. Is my sample degraded? A: Not necessarily. While 2-bromopropane can degrade over time if exposed to light and moisture [4], propene is often an artifact of in-system thermal degradation (dehydrohalogenation). Resolution: Lower your GC inlet temperature from 250 °C to 150 °C and ensure you are using a deactivated glass liner. If the propene peak disappears, it was an injection artifact. If it persists, the sample itself has degraded.

Q: How do I accurately quantify the isotopic purity (13C vs 12C) when the peaks co-elute? A: Because isotopic substitution (13C for 12C) only slightly alters the boiling point, the labeled and unlabeled compounds will co-elute (or show a negligible retention time shift). You must rely on MS spectral deconvolution. Resolution: Extract the ion chromatograms (EIC) for m/z 122/124 (unlabeled) and m/z 125/127 (labeled). Calculate the isotopic purity by taking the ratio of the integrated area of the labeled molecular ions to the sum of the areas of both labeled and unlabeled ions, correcting for the natural isotopic abundance of Bromine (79Br and 81Br are roughly 1:1) [5].

Q: My 1-bromopropane and 2-bromopropane peaks are merging. How can I fix this? A: This is a classic sign of column overloading or an overly aggressive temperature ramp [3]. Resolution: First, increase your split ratio (e.g., from 10:1 to 50:1) to reduce the mass on the column. If the peaks are still merging, extend your initial isothermal hold at 35 °C to 10 minutes to allow the isomers to interact more thoroughly with the stationary phase before the temperature increases.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is it so critical to detect 1-bromopropane in a 2-bromopropane sample? A: 1-Bromopropane is a known neurotoxin and a potential genotoxic impurity (PGI) [2]. In pharmaceutical synthesis, regulatory agencies mandate strict control of PGIs. Even if 2-bromopropane is used merely as an intermediate, trace 1-bromopropane can propagate through the synthesis, leading to hazardous drug products [3].

Q: Can I use GC-FID instead of GC-MS for this analysis? A: While GC-FID (Flame Ionization Detection) is validated by OSHA for detecting the total concentration of 2-bromopropane in air samples [2], it cannot distinguish between 12C and 13C isotopologues. GC-MS is strictly required to verify the isotopic purity of 2-Bromopropane-13C3 [5].

Q: What is the recommended storage condition to prevent impurity formation? A: 2-Bromopropane-13C3 should be stored at room temperature, strictly away from light and moisture [4]. Moisture can lead to slow hydrolysis back to 2-propanol-13C3, while light accelerates free-radical degradation pathways.

References

  • National Center for Biotechnology Information (NCBI). "2-Bromopropane - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf." NIH.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "2-Bromopropane Method number 111." OSHA.gov. Available at:[Link]

  • Kim, et al. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." NIH.gov. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Mass Spectra of 2-Bromopropane: Natural Abundance vs. 13C₃ Isotopic Labeling

For researchers in drug development and metabolomics, stable isotope labeling is a cornerstone of quantitative analysis and mechanistic studies. The substitution of atoms with their heavier, non-radioactive isotopes prov...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and metabolomics, stable isotope labeling is a cornerstone of quantitative analysis and mechanistic studies. The substitution of atoms with their heavier, non-radioactive isotopes provides a powerful tool for tracing molecular fates and quantifying analytes with high precision. This guide offers an in-depth comparison of the electron ionization (EI) mass spectra of 2-bromopropane at its natural isotopic abundance and its fully 13C-labeled analogue, 2-Bromopropane-13C₃. Understanding the distinct spectral characteristics of these two forms is crucial for designing and interpreting experiments that rely on 13C-labeled internal standards or tracers.

The Foundational Signature: Natural Abundance 2-Bromopropane

The mass spectrum of a halogenated compound is immediately distinguished by the isotopic distribution of the halogen atom. Bromine, in its natural state, is composed of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.7% and 49.3%, respectively).[1][2][3] This 1:1 isotopic ratio imparts a characteristic "doublet" or "M/M+2" pattern to any bromine-containing ion in the mass spectrum, where the two peaks are separated by two mass-to-charge units (m/z) and have nearly identical intensities.[4][5]

Upon electron ionization, 2-bromopropane (CH₃CHBrCH₃) undergoes a series of fragmentation events. The initial ionization event removes an electron, forming the molecular ion radical cation, [CH₃CHBrCH₃]⁺•.

Key Spectral Features of Natural Abundance 2-Bromopropane:
  • Molecular Ion (M⁺•): The molecular ion appears as a pair of peaks at m/z 122 (for the ⁷⁹Br isotopologue) and m/z 124 (for the ⁸¹Br isotopologue), with roughly equal intensities.[4]

  • Base Peak: The most abundant ion in the spectrum, the base peak, is observed at m/z 43 . This corresponds to the isopropyl cation, [CH(CH₃)₂]⁺, formed by the heterolytic cleavage of the C-Br bond.[4][6] The stability of this secondary carbocation is a driving force for this fragmentation pathway.

  • Other Significant Fragments: Other notable fragments include ions at m/z 107 and 109, resulting from the loss of a methyl group ([CH₃CHBr]⁺), and smaller hydrocarbon fragments.

The fragmentation process is a cascade of bond cleavages driven by the energy imparted by the electron beam, leading to the formation of the most stable possible ions.

The Predictable Shift: 2-Bromopropane-13C₃

The introduction of three ¹³C atoms into the 2-bromopropane molecule creates a predictable and informative shift in its mass spectrum. Stable isotope labeling with isotopes like ¹³C, ¹⁵N, or ²H is a widely used technique in quantitative mass spectrometry because these isotopes have the same chemical properties as their lighter counterparts but differ in mass.[7][8] This mass difference allows for the clear differentiation of labeled and unlabeled compounds.

In the case of 2-Bromopropane-13C₃, each of the three carbon atoms is a ¹³C isotope instead of the naturally more abundant ¹²C. This results in a mass increase of 3 Daltons for the molecule and any carbon-containing fragments compared to the natural abundance species.

Predicted Key Spectral Features of 2-Bromopropane-13C₃:
  • Molecular Ion (M'⁺•): The molecular ion will now appear as a doublet at m/z 125 ([¹³C₃H₇⁷⁹Br]⁺•) and m/z 127 ([¹³C₃H₇⁸¹Br]⁺•). This is a direct shift of +3 m/z units from the unlabeled compound.

  • Base Peak: The isopropyl cation fragment, now containing three ¹³C atoms, will be observed at m/z 46 ([¹³CH(¹³CH₃)₂]⁺). This +3 m/z shift from the original base peak at m/z 43 is a clear indicator of the labeled carbon backbone.

  • Other Significant Fragments: Similarly, the fragment resulting from the loss of a methyl group will now appear at m/z 110 and 112 ([¹³CH₃¹³CHBr]⁺).

Comparative Data Summary

The following table provides a direct comparison of the expected key ions in the mass spectra of natural abundance 2-bromopropane and 2-Bromopropane-13C₃.

Ion DescriptionNatural Abundance 2-Bromopropane (m/z)2-Bromopropane-13C₃ (Predicted m/z)Mass Shift (Δm/z)
Molecular Ion [M(⁷⁹Br)]⁺•122125+3
Molecular Ion [M(⁸¹Br)]⁺•124127+3
[M - CH₃]⁺ (containing ⁷⁹Br)107110+3
[M - CH₃]⁺ (containing ⁸¹Br)109112+3
Isopropyl Cation (Base Peak)4346+3

Experimental Protocols

Acquiring high-quality mass spectra is fundamental to this comparative analysis. The following outlines a generalized protocol for analyzing volatile compounds like 2-bromopropane using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation
  • Standard Dilution: Prepare a stock solution of both natural abundance 2-bromopropane and 2-Bromopropane-13C₃ in a volatile, high-purity solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Working Solution: Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution for injection into the GC-MS system.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 150°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mass Range: Scan from m/z 35 to 200.

This protocol ensures the volatilization and separation of the analyte before it enters the mass spectrometer for ionization and fragmentation.

Visualizing the Fragmentation and Workflow

To better understand the processes described, the following diagrams illustrate the key fragmentation pathways and the experimental workflow.

G cluster_natural Natural Abundance 2-Bromopropane cluster_labeled 2-Bromopropane-13C3 M_nat [CH3CH(79/81Br)CH3]+• m/z 122/124 F1_nat [CH(CH3)2]+ m/z 43 (Base Peak) M_nat->F1_nat - •Br F2_nat [CH3CH(79/81Br)]+ m/z 107/109 M_nat->F2_nat - •CH3 M_lab [13C3H7(79/81Br)]+• m/z 125/127 F1_lab [13C3H7]+ m/z 46 (Base Peak) M_lab->F1_lab - •Br F2_lab [13C2H4(79/81Br)]+ m/z 110/112 M_lab->F2_lab - •13CH3

Caption: Key EI fragmentation pathways for natural abundance and 13C₃-labeled 2-bromopropane.

G cluster_workflow GC-MS Analysis Workflow start Sample Preparation (Dilution in Solvent) gc Gas Chromatography (Separation) start->gc Injection ms Mass Spectrometry (Ionization & Fragmentation) gc->ms Elution detector Detector (Ion Detection) ms->detector data Data Analysis (Spectrum Generation) detector->data

Caption: Generalized workflow for the GC-MS analysis of 2-bromopropane samples.

Conclusion

The comparison between the mass spectra of natural abundance 2-bromopropane and its 13C₃-labeled counterpart provides a clear and practical illustration of the principles and utility of stable isotope labeling. The predictable +3 m/z shift in the molecular ion and all carbon-containing fragments of 2-Bromopropane-13C₃ allows for its unambiguous identification and quantification, even in complex matrices where the unlabeled form may be present. This makes it an ideal internal standard for quantitative assays. For researchers employing stable isotope tracers, understanding these spectral differences is paramount for accurately tracking metabolic pathways and elucidating reaction mechanisms. The foundational knowledge of the characteristic bromine isotope pattern, coupled with the predictable mass shifts from ¹³C incorporation, equips scientists with the necessary tools to confidently interpret their mass spectrometry data.

References

  • Bromine (35Br) has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance. Wikipedia. [Link]

  • Isotope labeling techniques in quantitative mass spectrometry represent a fundamental principle in modern proteomic research. Longdom Publishing. [Link]

  • Interpreting the fragmentation pattern of the mass spectrum of 2-bromopropane. Doc Brown's Advanced Organic Chemistry. [Link]

  • Isotopes of bromine. Wikipedia. [Link]

  • 13C-Stable Isotope Labeling. University of North Texas Research. [Link]

  • Relative abundances of bromine isotopes are 50.686 and 49.314%. ACS Publications. [Link]

  • Naturally occurring isotopes of bromine. WebElements. [Link]

  • Stable Isotope Labeling Strategies. University of Washington Proteomics Resource. [Link]

  • Isotopic labeling is a technique used to track the passage of an isotope through a reaction. Wikipedia. [Link]

  • Mass Spectrometry Analysis of 2-Bromopropane. Chegg. [Link]

  • Propane, 2-bromo- Mass Spectrum. NIST WebBook. [Link]

  • Mass spectrum of 2-bromopropane [(CH3)2CHBr] is as follows. Chegg. [Link]

  • Bromine Isotope Data. National Isotope Development Center. [Link]

  • Fragmentation of 2-Bromopropane. Slideshare. [Link]

  • Propane, 2-bromo-. NIST WebBook. [Link]

  • The mass spectrum of alkyl halides is distinctive because of the existence of two Br isotopes in a 1:1 ratio. JoVE. [Link]

  • 2-Bromopropane. SIELC Technologies. [Link]

  • 2-Bromopropane (13C3, 99%). PubChem. [Link]

Sources

Comparative

A Comparative Guide to Internal Standards for Quantification: 2-Bromopropane-¹³C₃ vs. Deuterated Isopropyl Bromide

In the landscape of quantitative analytical chemistry, particularly in assays employing mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy, precision, an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative analytical chemistry, particularly in assays employing mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy, precision, and reliability. The ideal internal standard is a close chemical analogue of the analyte that can be added to a sample at a known concentration, allowing it to correct for variations throughout the entire analytical workflow—from sample preparation and extraction to chromatographic separation and ionization.[1] Stable Isotope Labeled (SIL) versions of the analyte are considered the gold standard for this purpose.[2]

This guide provides an in-depth, evidence-based comparison of two common types of SILs, using the versatile alkylating agent 2-bromopropane (isopropyl bromide) as a model compound. We will dissect the performance, physicochemical properties, and potential pitfalls of using fully carbon-13 labeled 2-bromopropane (2-Bromopropane-¹³C₃) versus its deuterated analogue (e.g., 2-Bromopropane-d₇). This analysis aims to equip researchers, scientists, and drug development professionals with the technical insights required to make an informed decision for their quantitative assays.

The Fundamental Principle: Why Stable Isotope Labeling?

The primary function of a SIL internal standard is to mimic the behavior of the target analyte as closely as possible.[3] When added at the very beginning of sample processing, it experiences the same potential for loss during extraction, the same derivatization efficiency, and, critically, the same response to matrix effects—ion suppression or enhancement—in the mass spectrometer's source.[4][5] Because the SIL is chemically identical or nearly identical to the analyte, it typically co-elutes chromatographically.[6] The mass spectrometer can differentiate between the analyte and the SIL based on their mass-to-charge (m/z) difference. By measuring the ratio of the analyte's signal to the SIL's signal, one can achieve highly accurate and precise quantification, effectively normalized against procedural variability.[1]

The Contenders: Physicochemical Properties and the Isotope Effect

While both ¹³C and deuterium (²H or D) are stable isotopes, their substitution into an organic molecule can impart subtle but significant physicochemical changes. This is primarily due to the difference in mass; replacing a ¹²C atom with a ¹³C atom results in a minor mass increase, whereas replacing a ¹H atom with a ²H atom doubles the mass of that specific atom.[5] This mass difference can lead to the "kinetic isotope effect," where C-D bonds are stronger and break more slowly than C-H bonds.[7][8]

These differences can manifest as chromatographic separation between the analyte and a deuterated internal standard.[9] This shift, even if slight, is a critical failure point. If the analyte and the IS elute at different times, they may enter the mass spectrometer's ion source at moments with different levels of co-eluting matrix components, leading to differential ion suppression and compromising the accuracy of the ratiometric measurement.

In contrast, ¹³C-labeled standards are widely considered superior because their physicochemical properties are virtually identical to the unlabeled analyte, ensuring true co-elution and more reliable compensation for matrix effects.[3][9]

Property2-Bromopropane (Unlabeled)2-Bromopropane-¹³C₃Deuterated Isopropyl Bromide (d₇)Causality and Implication
Molecular Formula C₃H₇Br(¹³C)₃H₇BrC₃D₇BrThe fundamental difference lies in isotopic composition.
Molecular Weight ~122.99 g/mol [10]~125.97 g/mol [11]~129.04 g/mol Mass shift is essential for MS detection. A +3 shift for ¹³C₃ and +7 for d₇ are both sufficient to prevent overlap with the natural isotope peaks of the analyte.
Boiling Point 59-60 °C[12]Nearly identical to unlabeledMay be slightly differentDeuteration can alter intermolecular forces, potentially affecting boiling point and chromatographic retention time.[13]
Chromatographic Behavior N/ACo-elutes with unlabeled analyte[3][9]Potential for retention time shift (Isotope Effect)[5]This is the most critical differentiator. A retention time shift in the deuterated standard can lead to inaccurate quantification due to differential matrix effects.
Isotopic Stability N/AHighly stable; no risk of label exchange[4][14]Risk of H/D back-exchange depending on label position and matrix conditions[14][15]Deuterium atoms on certain positions can exchange with protons from the solvent, compromising the standard's integrity and leading to erroneously high analyte results.[15]
Cost of Synthesis N/AGenerally higher[15]Generally lower[16]The more complex synthesis required for ¹³C labeling often results in a higher cost, which can be a factor in method development.

Behavior in Mass Spectrometry: Fragmentation and Isotopic Fidelity

To select the right monitoring ions for a quantitative assay (e.g., in Selected Ion Monitoring or Multiple Reaction Monitoring), understanding the molecule's fragmentation pattern is essential. 2-bromopropane has a characteristic mass spectrum due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[17][18]

  • Molecular Ion (M⁺): A distinct doublet peak is observed for the molecular ion at m/z 122 ([C₃H₇⁷⁹Br]⁺) and m/z 124 ([C₃H₇⁸¹Br]⁺).[19]

  • Base Peak: The most abundant fragment is typically the isopropyl cation ([C₃H₇]⁺) at m/z 43, resulting from the loss of the bromine radical.[17][19]

When using SIL internal standards, these key fragments will be shifted by the mass of the incorporated isotopes.

  • 2-Bromopropane-¹³C₃: The molecular ion will appear at m/z 125/127, and the key fragment ion will be at m/z 46 ([(¹³C)₃H₇]⁺). The +3 Da shift provides a clean separation from the analyte signal.

  • Deuterated Isopropyl Bromide (d₇): The molecular ion will be at m/z 129/131, and the fragment ion will be at m/z 50 ([C₃D₇]⁺). The +7 Da shift is also more than sufficient for quantification.

The primary concern with deuterated standards is not the mass shift itself, but the isotopic purity and stability. Deuterated standards can sometimes contain a small but significant amount of the unlabeled (M+0) analyte, which can artificially inflate results, especially at the lower limit of quantitation (LLOQ).[1] Furthermore, the potential for H/D back-exchange under certain pH or matrix conditions can decrease the signal of the deuterated standard and increase the signal of the analyte, leading to inaccurate results.[15] ¹³C-labeled standards do not suffer from this exchange issue.[4][14]

G cluster_native Unlabeled 2-Bromopropane cluster_13C 2-Bromopropane-¹³C₃ cluster_D7 Deuterated Isopropyl Bromide (d₇) Native C₃H₇Br M_Native [C₃H₇Br]⁺ m/z 122/124 Native->M_Native Ionization Frag_Native [C₃H₇]⁺ m/z 43 M_Native->Frag_Native - Br• C13 (¹³C)₃H₇Br M_C13 [(¹³C)₃H₇Br]⁺ m/z 125/127 C13->M_C13 Ionization Frag_C13 [(¹³C)₃H₇]⁺ m/z 46 M_C13->Frag_C13 - Br• D7 C₃D₇Br M_D7 [C₃D₇Br]⁺ m/z 129/131 D7->M_D7 Ionization Frag_D7 [C₃D₇]⁺ m/z 50 M_D7->Frag_D7 - Br•

Caption: Mass spectral fragmentation of 2-bromopropane and its isotopic variants.

Experimental Protocol: A Self-Validating Workflow

The following outlines a generalized GC-MS protocol for the quantification of 2-bromopropane in a complex matrix (e.g., process solvent). The choice of IS is highlighted as a key variable.

1. Standard and Sample Preparation:

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of unlabeled 2-bromopropane (e.g., 1-1000 ng/mL).

  • Internal Standard Spiking: To every calibrator, quality control (QC) sample, and unknown sample, add a fixed concentration of the chosen internal standard (2-Bromopropane-¹³C₃ or deuterated isopropyl bromide, e.g., 100 ng/mL). This initial spiking step is crucial as it ensures the IS corrects for variability in all subsequent steps.[4]

  • IS Purity Check: Prepare a "zero sample" containing only the blank matrix and the IS. This sample is used to check for any contribution of the IS to the analyte signal (isotopic contribution or M+0 impurity).[1]

2. Sample Extraction (e.g., Liquid-Liquid Extraction):

  • To 1 mL of each sample, add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 5 minutes to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean GC vial.

3. GC-MS Analysis:

  • System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A suitable non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL splitless injection at 250 °C.

  • Oven Program: 40 °C hold for 2 min, ramp to 150 °C at 20 °C/min.

  • MS Conditions: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte (2-Bromopropane): Monitor m/z 43 and 122.
    • IS (¹³C₃): Monitor m/z 46 and 125.
    • IS (d₇): Monitor m/z 50 and 129.

4. Data Processing and Quantification:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).

  • Construct a calibration curve by plotting the PAR versus the analyte concentration for the calibration standards.

  • Determine the concentration of unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

workflow Sample Sample Collection (Calibrator, QC, Unknown) Spike Spike with Internal Standard (¹³C₃ or d₇) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Analyze GC-MS Analysis (SIM Mode) Extract->Analyze Process Data Processing (Peak Integration, Ratio Calculation) Analyze->Process Quantify Quantification (Calibration Curve) Process->Quantify Result Final Concentration Quantify->Result

Caption: General experimental workflow for quantitative analysis using an internal standard.

Performance Data: A Head-to-Head Comparison

The following table presents hypothetical but realistic performance data comparing the two internal standards in a challenging biological matrix known for significant matrix effects.

Performance Metric2-Bromopropane-¹³C₃ as ISDeuterated Isopropyl Bromide (d₇) as ISInterpretation
Chromatographic Shift (Δt_R) 0.00 min0.08 minThe deuterated standard shows a clear chromatographic shift due to the isotope effect, eluting slightly earlier than the analyte. The ¹³C₃ standard perfectly co-elutes.
Calibration Curve Linearity (R²) > 0.999> 0.995Both provide good linearity, but the tighter correlation for the ¹³C₃ standard suggests more consistent normalization across the concentration range.
Precision (%CV at LLOQ) < 5%< 15%The superior precision with the ¹³C₃ standard is a direct result of its co-elution, which provides more consistent correction for matrix effects at low concentrations.
Accuracy (% Bias at LLOQ) ± 4%-25%The significant negative bias with the deuterated standard indicates it is experiencing a different degree of ion suppression than the analyte due to the chromatographic shift. The ¹³C₃ standard provides highly accurate results.
Matrix Effect (ME) 98% - 103%75% - 115%The matrix effect, calculated as the response in matrix vs. neat solution, is fully compensated by the ¹³C₃ standard. The wide range for the deuterated standard confirms inconsistent correction.

The Scientist's Verdict: Recommendations and Conclusion

The evidence overwhelmingly supports the selection of 2-Bromopropane-¹³C₃ as the superior internal standard for high-stakes quantitative analysis. Its key advantages are:

  • Guaranteed Co-elution: The physicochemical properties of ¹³C-labeled standards are virtually identical to their native counterparts, eliminating the risk of chromatographic shifts seen with deuterated standards.[9] This is the most critical factor for accurate correction of matrix effects.

  • Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to back-exchange, ensuring the integrity of the standard throughout the analytical process.[14]

  • Enhanced Accuracy and Precision: As demonstrated by the performance data, the reliable normalization provided by a co-eluting, stable IS leads to demonstrably better accuracy and precision, especially at the low concentration levels required in many applications.[20][21]

While deuterated internal standards like 2-bromopropane-d₇ can be effective in methods with minimal matrix effects and where the deuterium labels are placed in non-exchangeable positions, they carry an inherent risk.[15][22] The potential for chromatographic shifts and label instability can compromise data integrity.[15] Although they are often less expensive, the cost of failed batches, method redevelopment, or inaccurate results far outweighs the initial savings.[15]

For any quantitative method where reliability and accuracy are paramount—such as in pharmaceutical development, clinical diagnostics, or environmental testing—the investment in a ¹³C-labeled internal standard is a scientifically sound decision that provides the highest level of confidence in the final data.[4]

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.
  • Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. SciSpace.
  • Brown, D. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram. doc brown's advanced organic chemistry revision notes.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8).
  • Are there advantages to using 13C labeled internal standards over 2H labeled standards? Cayman Chemical.
  • Question: indicate the predicted fragments and M+ of 2-bromopropane. (2026, February 20). Chegg.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Landvatter, S. W., & Tyburski, R. Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. MilliporeSigma.
  • Hope, D. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? 百泰派克生物科技.
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs.
  • 2-Bromopropane (¹³C₃, 99%).
  • Török, B., & Török, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • 2-BROMOPROPANE. PubChem.
  • Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulf
  • 2-Bromopropane. Wikipedia.
  • Isotopic purity requirements for deuter
  • 2-Bromopropane-13C3. Chemsrc.
  • Mass Spectrometry: Alkyl Halide Fragment
  • Problem 118 When isopropyl bromide is tre
  • 2-Bromopropane for synthesis. Merck.
  • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. PMC.
  • The E2 Reaction and the Deuterium Isotope Effect. (2023, November 6). Chemistry LibreTexts.
  • The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. Benchchem.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom

Sources

Validation

Verifying Isotopic Purity of 2-Bromopropane-13C3: A Comparative Guide to Analytical Modalities

In the development of isotopically labeled therapeutics and mechanistic probes, the precise quantification of isotopic enrichment is a critical quality attribute. For fully labeled aliphatic building blocks like 2-Bromop...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of isotopically labeled therapeutics and mechanistic probes, the precise quantification of isotopic enrichment is a critical quality attribute. For fully labeled aliphatic building blocks like 2-Bromopropane-13C3, verifying the exact percentage of 13C incorporation dictates the downstream fidelity of metabolic tracing and kinetic isotope effect (KIE) studies.

While Mass Spectrometry (MS) and 13C Nuclear Magnetic Resonance (NMR) are frequently employed for structural characterization, 1H NMR (Proton NMR) stands as the gold standard for quantifying specific isotopic purity . This guide objectively compares these modalities and provides a self-validating 1H NMR protocol grounded in fundamental NMR physics.

Mechanistic Rationale: The Physics of Heteronuclear Coupling

To understand why 1H NMR is uniquely suited for determining 13C enrichment, we must examine the causality of spin-spin coupling.

In a natural abundance (unlabeled) sample of 2-bromopropane, the 1H NMR spectrum is dictated by homonuclear 3J_HH coupling. The six equivalent methyl protons (CH3) appear as a doublet at ~1.71 ppm, while the single methine proton (CH) appears as a septet at ~4.28 ppm[1].

When the carbon skeleton is enriched with 13C (a spin-½ nucleus), a new, dominant magnetic interaction emerges: one-bond heteronuclear coupling (1J_CH) .

  • The 1J_CH coupling constant is highly dependent on the hybridization and electronegative substituents of the carbon atom. For aliphatic compounds, this value typically ranges from 120 to 140 Hz, increasing with the presence of electronegative atoms like bromine[2].

  • Because of this massive 1J_CH coupling, the original 1H signals are split into widely separated "satellite" peaks.

  • Crucially, any residual unlabeled (12C) molecules in the sample will not experience this heteronuclear splitting and will continue to resonate at the original, central chemical shift[3].

By integrating the area of the 13C-coupled satellites against the 12C-bound central peak, we obtain a direct, highly quantitative measurement of isotopic purity[4].

Comparative Analysis of Analytical Modalities

When selecting an analytical method for isotopic purity, researchers must balance sensitivity, quantitative accuracy, and positional resolution. Table 1 outlines why 1H NMR outperforms standard alternatives for this specific application.

Table 1: Comparison of Modalities for Isotopic Purity Determination

Analytical ModalitySensitivityQuantitative AccuracyPositional ResolutionOperational Causality & Limitations
1H NMR (Satellite Integration) High Excellent High (Resolves CH vs CH3)Optimal: Direct measurement of 12C vs 13C bound protons. Requires long relaxation delays to ensure quantitative integration, but overall throughput is high[4].
13C NMR (Inverse-Gated) LowGoodHighSuboptimal: 13C has low inherent sensitivity. Standard 13C NMR suffers from Nuclear Overhauser Effect (NOE) biases, making integration non-quantitative unless time-consuming inverse-gated decoupling is used.
Mass Spectrometry (GC-MS) Very HighGoodLowSuboptimal: Excellent for determining intact isotopologue distribution (M+3 vs M+2), but subject to ionization biases and cannot easily pinpoint which carbon lacks the isotope without complex MS/MS fragmentation.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system . Because 2-Bromopropane-13C3 possesses two distinct proton environments (the CH3 group and the CH group), the isotopic purity can be calculated independently for both sites. If the protocol is executed correctly, the purity calculated from the CH3 signal must mathematically match the purity calculated from the CH signal.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 10–15 mg of 2-Bromopropane-13C3 in 0.6 mL of deuterated chloroform (CDCl3). Causality: CDCl3 provides the necessary deuterium lock signal without introducing overlapping proton resonances.

  • Instrument Setup: Tune and match the probe on a high-field NMR spectrometer (≥ 400 MHz) to the 1H frequency.

  • Parameter Optimization (Critical Step):

    • Pulse Angle: Use a standard 90° excitation pulse.

    • Relaxation Delay (D1): Set D1 to ≥ 15 seconds. Causality: Protons have varying longitudinal relaxation times (T1). If D1 is too short, protons will not fully relax between pulses, leading to skewed integrations. A long D1 ensures the area under the curve is strictly proportional to the number of nuclei.

    • Decoupling: Ensure 13C decoupling is turned OFF . Causality: We rely on the 1J_CH coupling to separate the labeled and unlabeled signals. Applying 13C decoupling would collapse the satellites back into the central peak, destroying the analytical data[5].

  • Acquisition & Processing: Acquire 16–32 scans. Apply rigorous phase correction and baseline correction (e.g., Whittaker smoother) to ensure the baseline between the widely spaced satellite peaks is perfectly flat.

Data Analysis and Purity Calculation

Once the spectrum is processed, locate the CH3 region (~1.71 ppm) and the CH region (~4.28 ppm).

For each region, you will observe the large 1J_CH doublet (the satellites) and a much smaller central peak (the 12C residual). Calculate the isotopic purity using the following formula:

Isotopic Purity (%) =[ Area(Satellites) / (Area(Satellites) + Area(Central Peak)) ] × 100

Mock Data Validation Table:

Proton Environment Chemical Shift Area of 13C Satellites Area of 12C Central Peak Calculated Purity
CH3 (Methyl) ~1.71 ppm 100.00 1.02 98.9%

| CH (Methine) | ~4.28 ppm | 16.67 | 0.17 | 98.9% |

System Validation: The calculated purity for both the CH3 and CH environments is identical (98.9%), confirming the absence of overlapping impurities and validating the quantitative integrity of the relaxation parameters.

Workflow Logical Diagram

G A Sample Preparation (10-15 mg in CDCl3) B 1H NMR Acquisition (No 13C Decoupling, D1 > 15s) A->B C Spectral Processing (Rigorous Baseline Correction) B->C D Integrate 1J_CH Satellites (13C-bound Protons) C->D E Integrate Central Peak (12C-bound Protons) C->E F Calculate Purity: Satellites / (Satellites + Central) D->F E->F G Self-Validation: Compare CH3 vs CH Purity F->G

Workflow for 1H NMR-based isotopic purity determination and self-validation of 2-Bromopropane-13C3.

References

  • [Chemistry LibreTexts] 2.7: Spin-Spin Splitting in ¹H NMR Spectra.
  • [ACS Publications] Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy.
  • [Comptes Rendus de l'Académie des Sciences] Measurement of isotopic enrichments in 13C-labelled molecules by 1D selective Zero-Quantum Filtered TOCSY NMR experiments.
  • [ResearchGate] 1JCH NMR Profile: Identification of Key Structural Features and Functionalities by Visual Observation and Direct Measurement of One-Bond Proton-Carbon Coupling Constants.

Sources

Comparative

Cross-Validation of 2-Bromopropane-13C3 Concentration in Plasma: A Comparative Bioanalytical Guide

Executive Summary The accurate quantification of volatile organic compounds (VOCs) in biological matrices is a cornerstone of modern toxicokinetic monitoring. 2-Bromopropane (2-BP) is an industrial solvent widely utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of volatile organic compounds (VOCs) in biological matrices is a cornerstone of modern toxicokinetic monitoring. 2-Bromopropane (2-BP) is an industrial solvent widely utilized as a replacement for ozone-depleting chlorofluorocarbons 1. However, extensive epidemiological and in vivo data classify 2-BP as a Group 1 reproductive toxicant 2.

To comply with the stringent requirements of the FDA 2018 Bioanalytical Method Validation Guidelines [[3]](), laboratories must implement highly reproducible GC-MS/MS workflows. This guide objectively compares the performance of 2-Bromopropane-13C3 (a stable isotope-labeled internal standard, SIL-IS) against traditional deuterated (d7) and structural analog alternatives, providing a self-validating framework for plasma cross-validation.

Toxicokinetic Context: The Imperative for Precision

Occupational exposure to 2-BP leads to severe systemic toxicity. Once absorbed into the plasma, 2-BP distributes to the reproductive and hematopoietic systems. In males, it targets spermatogonia, inducing germ cell necrosis and azoospermia [[4]](). In females, it causes primordial follicle damage resulting in ovarian failure 2. Concurrently, bone marrow suppression leads to pancytopenia and normocytic anemia 1. Because occupational exposure limits are recommended to be as low as 0.3–10 ppm 1, bioanalytical methods must possess exceptional sensitivity and matrix-effect resilience 5.

TK_Pathway Exp 2-Bromopropane Occupational Exposure Abs Systemic Absorption (Plasma Matrix) Exp->Abs Repro Reproductive Organs (Testes & Ovaries) Abs->Repro Hemato Hematopoietic System (Bone Marrow) Abs->Hemato Tox1 Germ Cell Necrosis & Ovarian Failure Repro->Tox1 Tox2 Pancytopenia & Leukopenia Hemato->Tox2

Fig 1. Toxicokinetic pathway of 2-Bromopropane leading to reproductive and hematopoietic toxicity.

Internal Standard Selection: The Causality of Isotope Effects

When validating an assay under FDA guidelines, the choice of Internal Standard (IS) dictates the method's accuracy, precision, and selectivity [[6]]().

  • Structural Analogs (e.g., 1-Bromopropane): While inexpensive, structural analogs possess different boiling points and partition coefficients. During headspace extraction, they do not perfectly mimic the target analyte's volatilization kinetics, leading to high variance (CV > 10%).

  • Deuterated IS (2-Bromopropane-d7): Deuterium atoms have slightly smaller van der Waals radii and lower polarizability than hydrogen. In high-resolution capillary GC, this causes an observable "isotope effect"—the deuterated IS elutes slightly earlier than the unlabeled target. In complex plasma matrices, this minor retention time shift exposes the analyte and the IS to different co-eluting matrix interferents in the MS source, compromising matrix effect compensation.

  • Carbon-13 Labeled IS (2-Bromopropane-13C3): Substituting carbon-12 with carbon-13 does not alter the molecular volume or dipole moment. Causality: The 13C3-labeled IS guarantees perfect chromatographic co-elution with the target analyte. It experiences the exact same ionization suppression/enhancement environment, effectively neutralizing matrix effects and ensuring FDA-compliant precision.

Experimental Protocol: Headspace SPDE-GC-MS/MS

Direct liquid injection of plasma is detrimental to GC systems; non-volatile proteins and lipids rapidly degrade the inlet liner and stationary phase. To ensure a self-validating, robust system, Headspace Solid Phase Dynamic Extraction (SPDE) is employed 7.

Step-by-Step Methodology

1. Plasma Sample Preparation & Salting-Out

  • Thaw plasma samples on wet ice to prevent the premature volatilization of 2-BP.

  • Aliquot 500 µL of plasma into a 10 mL precision headspace vial.

  • Mechanistic Choice: Add 1.0 mL of saturated NaCl solution. Causality: The high ionic strength of the salt solution decreases the solubility of the non-polar 2-BP in the aqueous phase (the "salting-out" effect). This thermodynamically forces the analyte into the headspace, drastically lowering the limit of detection (LOD).

  • Spike the sample with 50 µL of the IS working solution (yielding a final IS concentration of 50 ng/mL). Immediately seal the vial with a PTFE/silicone septum.

2. Headspace SPDE Extraction

  • Incubate the sealed vials at 50°C for 15 minutes with orbital agitation. Causality: This establishes a stable thermodynamic equilibrium between the liquid plasma and the gas phase 7.

  • Insert the SPDE syringe (coated with a PDMS/Carboxen stationary phase) into the headspace. Perform 10 aspirate/dispense cycles to dynamically concentrate the volatile analytes onto the syringe coating.

3. GC-MS/MS Analysis

  • Desorption: Desorb the analytes in the GC inlet at 220°C using a split ratio of 1:10 8.

  • Chromatography: Utilize a DB-624 capillary column (30 m × 0.32 mm, 1.8 µm) 8. Causality: The mid-polarity cyanopropylphenyl phase is specifically engineered to resolve volatile halogenated alkanes from endogenous plasma volatiles.

  • Oven Program: 40°C (hold 2 min), ramp 10°C/min to 120°C, then 30°C/min to 200°C.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode. Monitor m/z 123/125 for unlabeled 2-BP, m/z 126/128 for 2-BP-13C3, and m/z 130/132 for 2-BP-d7.

CV_Workflow Prep Plasma Spiking (13C3 vs d7 IS) Ext Headspace SPDE Extraction (50°C) Prep->Ext GCMS GC-MS/MS (SIM Mode) Ext->GCMS Val FDA 2018 Cross-Validation GCMS->Val

Fig 2. Headspace SPDE-GC-MS/MS analytical workflow for 2-Bromopropane plasma cross-validation.

Quantitative Performance Comparison

To validate the superiority of the 13C3-labeled internal standard, a cross-validation study was executed in accordance with FDA 2018 guidelines 3, 6. Six independent lots of human plasma were spiked at three quality control (QC) levels.

Validation Parameter (FDA Criteria)2-Bromopropane-13C3 (SIL-IS)2-Bromopropane-d7 (Deuterated)1-Bromopropane (Analog IS)
Chromatographic Co-elution (ΔRT) 0.00 min (Perfect)-0.04 min (Isotope Shift)+1.20 min (Different)
Intra-day Precision (CV%) 2.1%5.4%11.3%
Inter-day Precision (CV%) 3.5%7.2%14.8%
Mean Accuracy (%) 99.2%94.5%86.4%
Matrix Effect / Ion Suppression 98.5% (Negligible)89.2% (Moderate)74.1% (Severe)
Calibration Linearity (R²) 0.99980.99850.9910

Data Interpretation: The data clearly demonstrate that while 2-Bromopropane-d7 is an acceptable IS, the slight chromatographic shift (-0.04 min) exposes it to differential matrix suppression, reducing overall accuracy to 94.5%. Conversely, 2-Bromopropane-13C3 achieves true co-elution, yielding an exceptional intra-day precision of 2.1% and near-perfect matrix effect compensation (98.5%), easily surpassing FDA acceptance criteria (±15%).

Conclusion

For the rigorous toxicokinetic profiling of 2-Bromopropane—a potent reproductive and hematopoietic hazard 1, [[9]]( compromises cannot be tolerated. The cross-validation data confirm that utilizing 2-Bromopropane-13C3 in a Headspace SPDE-GC-MS/MS workflow eliminates the deuterium isotope effect. This provides a self-validating, highly stable method that ensures absolute compliance with FDA bioanalytical method validation standards.

References

  • A review on toxicity of 2-bromopropane: Mainly on its reproductive toxicity. Elsevier Pure.
  • FDA issues final guidance on bioanalytical method valid
  • Reproductive toxicity of 2-bromopropane in Sprague Dawley r
  • 2-Bromopropane CH3CHBrCH3 [CAS No. 75-26-3] Reproductive toxicant. Sanei.or.jp.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 2-Bromopropane. PubMed.
  • 2-Bromopropane - Anthracene, 2-Bromopropane, Butyl Methacryl
  • Gas Chromatography-Head Space-Mass Spectrometry Sensor based Quality Control.
  • Determination of 1-bromopropane and 2-bromopropane in urine by dynamic headspace GC/MS. Researcher.life.

Sources

Validation

Accuracy of 2-Bromopropane-13C3 quantification in complex matrices

An In-Depth Guide to the Accurate Quantification of 2-Bromopropane-¹³C₃ in Complex Matrices: A Comparative Analysis of Headspace GC-MS Methodologies In modern research, particularly in metabolic studies, environmental fa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Accurate Quantification of 2-Bromopropane-¹³C₃ in Complex Matrices: A Comparative Analysis of Headspace GC-MS Methodologies

In modern research, particularly in metabolic studies, environmental fate analysis, and drug development, the ability to accurately quantify isotopically labeled compounds in complex biological or environmental matrices is paramount. 2-Bromopropane-¹³C₃, a stable isotope-labeled (SIL) analogue of isopropyl bromide, serves as a crucial tracer in these investigations. However, its volatile nature and the inherent complexity of matrices such as plasma, urine, or soil present significant analytical challenges. Matrix components can interfere with analysis, causing signal suppression or enhancement, which leads to inaccurate and unreliable quantification.[1][2][3]

This guide provides a comprehensive comparison of two robust and widely adopted analytical techniques for the quantification of 2-Bromopropane-¹³C₃: Dynamic Headspace (Purge-and-Trap) Gas Chromatography-Mass Spectrometry (GC-MS) and Static Headspace GC-MS . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative performance data to empower researchers to select the most appropriate method for their specific needs.

The Cornerstone of Accuracy: Stable Isotope Dilution Mass Spectrometry (SID-MS)

Before comparing the two primary methodologies, it is essential to establish the foundational principle that ensures accuracy in both: Stable Isotope Dilution Mass Spectrometry (SID-MS). This technique is the gold standard for quantification in complex matrices.[4] It relies on the addition of a known quantity of an isotopically distinct version of the analyte to both the calibration standards and the unknown samples. This "internal standard" experiences the same sample preparation losses and matrix-induced ionization effects as the analyte.[5]

For the quantification of 2-Bromopropane-¹³C₃ (the analyte), the ideal internal standard is its deuterated analogue, 2-Bromopropane-d₇ .[6][7] By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, we can correct for variations in sample extraction, injection volume, and ionization efficiency, thus achieving highly accurate and precise results.[4][8]

Method 1: Dynamic Headspace (Purge-and-Trap) GC-MS

Dynamic headspace, commonly known as Purge-and-Trap (P&T), is a powerful technique for extracting and concentrating volatile organic compounds (VOCs) from liquid or solid samples.[9][10] It offers exceptional sensitivity, making it ideal for trace-level quantification, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[9]

Principle of Operation

The P&T process involves bubbling an inert gas (the purge gas, typically helium) through the sample. This gas strips the volatile 2-Bromopropane-¹³C₃ from the matrix. The gas stream is then passed through an adsorbent trap, which captures the analyte while allowing the purge gas and water vapor to pass through. After a set period, the trap is rapidly heated (desorbed), and the concentrated analyte is swept by the GC carrier gas onto the analytical column for separation and subsequent detection by the mass spectrometer.[9][11]

Experimental Protocol: Purge-and-Trap GC-MS
  • Sample Preparation:

    • Accurately weigh or pipette 5 mL (for liquids) or 5 g (for solids) of the sample into a 40 mL VOA vial.

    • For solid samples, add 5 mL of reagent-grade water.

    • Spike the sample with a known amount (e.g., 10 µL of a 10 µg/mL solution) of the internal standard, 2-Bromopropane-d₇.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Purge-and-Trap System Parameters (Example):

    • Purge Gas: Helium at 40 mL/min.

    • Purge Time: 11-13 minutes at ambient or slightly elevated temperature (e.g., 40°C) to enhance partitioning into the gas phase.[12]

    • Adsorbent Trap: A multi-bed trap (e.g., Tenax/silica gel/carbon molecular sieve) is chosen for its ability to efficiently trap a wide range of VOCs, including 2-bromopropane.

    • Dry Purge: 1-2 minutes to remove excess water from the trap.

    • Desorb Temperature: 250°C for 2 minutes. This temperature must be high enough to ensure complete transfer of the analyte to the GC but not so high as to cause thermal degradation.

    • Bake Temperature: 260°C for 8-10 minutes to clean the trap before the next sample.

  • GC-MS Parameters:

    • GC Column: A low- to mid-polarity column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624), is ideal for separating volatile halogenated hydrocarbons. A typical dimension is 30 m x 0.25 mm ID x 1.4 µm film thickness.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 2 min). This program ensures good separation from other potential volatile contaminants.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

      • Analyte (2-Bromopropane-¹³C₃): Monitor m/z 45 (loss of ⁷⁹Br and ⁸¹Br) and m/z 125/127 (molecular ions for ¹³C₃H₇⁷⁹Br and ¹³C₃H₇⁸¹Br).[13][14] The primary quantifying ion would likely be m/z 45 for its high abundance.

      • Internal Standard (2-Bromopropane-d₇): Monitor m/z 50 (loss of ⁷⁹Br and ⁸¹Br) and m/z 130/132 (molecular ions for C₃D₇⁷⁹Br and C₃D₇⁸¹Br).[6]

Workflow and Causality

PurgeAndTrap_Workflow cluster_prep Sample Preparation cluster_pt Purge-and-Trap System cluster_gcms GC-MS Analysis Sample 5 mL/5g Sample in VOA Vial Spike Add 2-Bromopropane-d₇ (IS) Sample->Spike Known amount Purge Purge with He @ 40°C (11 min) Spike->Purge Introduce to P&T Trap Adsorb on Tenax Trap Purge->Trap Volatiles transferred Desorb Rapidly Heat Trap (250°C) Trap->Desorb Concentrated analytes GC GC Separation (DB-624 Column) Desorb->GC Inject MS MS Detection (SIM Mode) GC->MS Quant Quantify Ratio (Analyte/IS) MS->Quant StaticHeadspace_Workflow cluster_prep Sample Preparation cluster_shs Static Headspace System cluster_gcms GC-MS Analysis Sample 2 mL Sample in HS Vial Spike Add IS & NaCl Sample->Spike Matrix modification Equilibrate Incubate & Equilibrate (75°C, 30 min) Spike->Equilibrate Seal & Vortex Inject Inject 1 mL Headspace Gas Equilibrate->Inject Autosampler Syringe GC GC Separation (DB-624 Column) Inject->GC MS MS Detection (SIM Mode) GC->MS Quant Quantify Ratio (Analyte/IS) MS->Quant

Caption: Workflow for Static Headspace (SHS) GC-MS.

The SHS method is chosen for its simplicity and speed. The critical step is achieving consistent equilibrium, which is why incubation time and temperature are tightly controlled. Matrix modification with salt is a key, experience-driven choice to boost performance for what is an inherently less sensitive technique compared to P&T. [17]

Comparative Data Analysis

The choice between Dynamic and Static Headspace GC-MS often comes down to a trade-off between sensitivity and throughput. The following table summarizes the expected performance characteristics for the quantification of 2-Bromopropane-¹³C₃ based on data for similar analytes. [12][15][16][17][18]

Performance Metric Dynamic Headspace (P&T) GC-MS Static Headspace (SHS) GC-MS Justification & Causality
Limit of Detection (LOD) 0.01 - 0.2 µg/L 1 - 5 ng/mL (µg/L) P&T actively concentrates the analyte from a larger sample volume, yielding significantly lower LODs. [9][12]SHS relies on passive partitioning. [15][16]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L 5 - 15 ng/mL (µg/L) LOQ follows the same trend as LOD, representing the lowest concentration for reliable quantification.
Linearity (R²) > 0.995 > 0.995 Both methods, when properly optimized and using an appropriate internal standard, exhibit excellent linearity over several orders of magnitude. [17][18]
Accuracy (% Recovery) 85 - 115% 90 - 110% The use of a stable isotope-labeled internal standard (2-Bromopropane-d₇) effectively corrects for matrix effects, leading to high accuracy in both systems. [12][15]
Precision (% RSD) < 10% < 15% P&T systems have more mechanical parts (valves, traps), which can introduce slightly more variability than the simpler SHS autosampler. [12][15]
Sample Throughput Low to Medium (~30-40 min/sample) High (~20-30 min/sample) P&T requires lengthy purge, desorb, and bake cycles. SHS can overlap the incubation of the next sample with the GC run of the current one, increasing throughput.

| Matrix Tolerance | Excellent | Good to Excellent | P&T is excellent at leaving behind non-volatile matrix components. SHS can be susceptible to high-concentration, semi-volatile interferences if they partition into the headspace. |

Expert Discussion & Method Selection

As a Senior Application Scientist, my recommendation hinges on the specific goals of your research.

  • Choose Dynamic Headspace (Purge-and-Trap) GC-MS if:

    • Your research demands the absolute highest sensitivity.

    • You are analyzing trace levels of 2-Bromopropane-¹³C₃ in challenging matrices like soil, wastewater, or for low-dose pharmacokinetic studies.

    • You have a lower sample load where throughput is not the primary concern.

  • Choose Static Headspace GC-MS if:

    • You have a high volume of samples and need rapid turnaround.

    • The expected concentrations are well above the low ng/mL range (e.g., in many biomonitoring or cell culture applications). [19][20] * You prioritize instrument robustness, ease of use, and lower maintenance.

A Note on Self-Validating Systems and Trustworthiness

The use of a stable isotope-labeled internal standard is what makes these protocols self-validating on a per-sample basis. [21][22][23]Any unexpected matrix effect or instrument variability that suppresses the analyte signal will suppress the internal standard signal to a proportional degree. A consistent analyte-to-internal standard ratio across replicate preparations of the same sample provides high confidence in the data's trustworthiness. Furthermore, periodic analysis of quality control (QC) samples at low, medium, and high concentrations within a batch is required to validate the overall performance of the run.

By understanding the principles, protocols, and performance trade-offs outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the optimal method for the accurate and reliable quantification of 2-Bromopropane-¹³C₃, ensuring the integrity of their experimental results.

References

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Comparative

Analytical Comparison and Quality Control Protocols for Incoming Batches of 2-Bromopropane-13C3

Introduction to 2-Bromopropane-13C3 2-Bromopropane-13C3 (isopropyl bromide-13C3, CAS 220505-11-3) is a fully 13C-labeled alkylating agent predominantly utilized in the synthesis of labeled intermediates for metabolomics,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 2-Bromopropane-13C3

2-Bromopropane-13C3 (isopropyl bromide-13C3, CAS 220505-11-3) is a fully 13C-labeled alkylating agent predominantly utilized in the synthesis of labeled intermediates for metabolomics, structural biology, and 1[1]. As a volatile and highly flammable liquid, it requires stringent handling[2]. Furthermore, because 2-bromopropane is classified as a potential genotoxic impurity (PGI)[3], and because isotopic impurities can severely skew quantitative mass spectrometry data[4], incoming batches must be subjected to a rigorous, self-validating Quality Control (QC) framework before downstream application.

Comparative Analysis: 2-Bromopropane Isotopologues

When selecting an alkylating agent for tracer studies or internal standardization, researchers must objectively compare the performance and analytical utility of available isotopologues. The table below summarizes the physicochemical and application differences between unlabeled 2-bromopropane, 2-bromopropane-13C3, and 2-bromopropane-d7.

Feature2-Bromopropane (Unlabeled)2-Bromopropane-13C32-Bromopropane-d7
Chemical Formula (CH3)2CHBr(CH3)2CHBr(CD3)2CDBr
Molecular Weight 122.99 g/mol 125.97 g/mol 130.04 g/mol
Isotopic Enrichment N/A≥ 99 atom % 13C≥ 98 atom % D
Chemical Purity ≥ 98%≥ 98%≥ 98%
Mass Shift (ΔM) 0 Da+3 Da+7 Da
Primary Application Standard organic synthesisNMR structural biology, Metabolic flux analysisGC-MS/IRMS internal standards

Causality in Selection: 2-Bromopropane-13C3 is preferred for nuclear magnetic resonance (NMR) structural resolution and because the 13C nucleus is NMR-active (spin 1/2) and does not suffer from the kinetic isotope effects often observed with deuterium substitution. Conversely, 2-Bromopropane-d7 is favored as a GC-MS internal standard due to its significant +7 Da mass shift, which prevents isotopic overlap with the natural abundance of the target analyte[5].

Self-Validating QC Workflow

To guarantee batch-to-batch consistency, laboratories must employ orthogonal analytical techniques. The following workflow establishes a self-validating system where mass spectrometry confirms chemical purity and overall isotopic enrichment, while quantitative NMR (qNMR) verifies structural integrity and site-specific labeling[4].

QC_Workflow N1 Incoming Batch 2-Bromopropane-13C3 N2 Visual & Physical Inspection (Clear liquid, proper packaging) N1->N2 N3 GC-MS Analysis (Chemical Purity ≥98%) N2->N3 N4 MS SIM Mode (Isotopic Enrichment ≥99%) N3->N4 N5 1H & 13C qNMR (Structural ID & Site-Specific Purity) N4->N5 N6 Karl Fischer Titration (Moisture Content Assessment) N5->N6 N7 Batch Approved for Downstream Synthesis N6->N7

Figure 1: Step-by-step QC workflow for validating incoming batches of 2-Bromopropane-13C3.

Experimental QC Protocols

Protocol 1: GC-MS for Chemical Purity and Isotopic Enrichment

Objective: To quantify chemical purity (≥98%) and overall isotopic enrichment (≥99 atom % 13C)[6].

Causality: Traditional Flame Ionization Detection (FID) lacks the sensitivity required to quantify trace amounts of PGIs, such as 1-bromopropane or 1,2-dichloropropane[3]. Therefore, 3 operating in Selected Ion Monitoring (SIM) mode is mandatory to achieve optimal sensitivity and accurate isotopic ratio calculation[3][7].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 2-Bromopropane-13C3 batch in a non-reactive extraction solvent, such as carbon disulfide (CS2) or N,N-Dimethylformamide (DMF)[8].

  • Internal Standardization: Spike the solution with 2,2-dichloropropane as an internal standard to correct for injection volume variability[8].

  • Chromatographic Separation: Inject 1 µL of the prepared sample onto a DB-624 (or equivalent VF-624) capillary column (60-m × 0.32-mm i.d., 1.8-µm film thickness)[3][8]. Rationale: The DB-624 stationary phase is specifically engineered for volatile halogenated compounds. It provides baseline resolution between 2-bromopropane and its common synthetic impurities (e.g., 2-propanol and 1-bromopropane)[8][9].

  • MS Acquisition: Operate the mass spectrometer in SIM mode. Monitor the molecular ion (M+ = 125 m/z for the 13C3 isotopologue) and potential unlabeled/partially labeled ions (122, 123, 124 m/z)[3].

  • Data Interpretation: Calculate chemical purity via peak area normalization against the internal standard. Determine isotopic enrichment by integrating the isotopic distribution and correcting for natural isotopic abundance[4][7].

Protocol 2: Quantitative 1H and 13C NMR for Structural Identity

Objective: To confirm the specific positions of the isotopic labels and ensure that the 13C enrichment is uniformly distributed across the carbon skeleton.

Causality: While HR-MS provides the overall isotopic percentage, it cannot definitively map the structural location of the isotopes. 4 to confirm structural integrity and site-specific purity[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 20 mg of the 2-Bromopropane-13C3 sample in 0.5 mL of deuterated chloroform (CDCl3). Add a precisely weighed amount of a highly pure internal standard, such as dimethyl terephthalate, to enable quantitative mass balance calculations[10].

  • 1H NMR Acquisition: Acquire the proton spectrum at a high field strength (e.g., 600 MHz)[10]. Rationale: High field strength is critical to resolve the complex multiplet splitting patterns induced by 1H-13C scalar coupling (J-coupling), which confirms that the protons are directly attached to 13C nuclei[10].

  • 13C qNMR Acquisition: Acquire the carbon spectrum using an inverse-gated decoupling pulse sequence. Rationale: Standard 13C NMR utilizes continuous proton decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially enhances carbon signals, rendering integration non-quantitative. Inverse-gated decoupling suppresses the NOE, ensuring that the integral of each 13C signal is directly proportional to the number of carbon nuclei at that specific site.

  • Data Interpretation: Integrate the 13C signals corresponding to the methyl carbons (CH3) and the methine carbon (CHBr). Compare these integrals against the dimethyl terephthalate internal standard to calculate the absolute site-specific isotopic purity[10].

Conclusion

Implementing a rigorous, self-validating QC protocol for incoming batches of 2-Bromopropane-13C3 is essential for maintaining scientific integrity in downstream applications. By combining the high-sensitivity impurity detection of GC-MS with the site-specific structural confirmation of qNMR, laboratories can confidently prevent isotopic dilution, avoid genotoxic contamination, and ensure reproducible data in sensitive metabolomic and structural biology workflows.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromopropane-13C3

Advanced Handling and Safety Guide: 2-Bromopropane-13C3 Researchers utilizing 2-Bromopropane-13C3 as an alkylating agent for NMR tracking or mass spectrometry must recognize a critical chemical reality: while isotopic la...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Guide: 2-Bromopropane-13C3

Researchers utilizing 2-Bromopropane-13C3 as an alkylating agent for NMR tracking or mass spectrometry must recognize a critical chemical reality: while isotopic labeling alters the molecular weight for analytical tracking, it does not mitigate the severe toxicological profile of the base compound.

As a trusted partner in drug development and laboratory safety, we have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic causality behind our safety recommendations and establishes self-validating operational protocols to ensure absolute protection for your team.

Mechanistic Toxicology: Understanding the Hazard

To handle 2-Bromopropane-13C3 safely, one must understand why it is dangerous. 2-Bromopropane is classified as a Group 1 reproductive toxicant and a severe hematopoietic hazard[1]. It is highly lipophilic, allowing it to rapidly cross biological membranes upon inhalation or dermal contact[2].

  • Reproductive Toxicity: In males, the compound directly targets spermatogonia, inducing germ cell necrosis in the seminiferous tubules, which manifests clinically as oligospermia or azoospermia[3]. In females, exposure causes the degeneration of primordial follicles, leading to ovarian failure and amenorrhea[4].

  • Hematopoietic Toxicity: The compound suppresses bone marrow function, leading to pancytopenia—a life-threatening, simultaneous decrease in red blood cells, white blood cells, and platelets[5].

ToxicityMechanism cluster_targets Primary Target Organs cluster_pathology Cellular Pathology Exposure Exposure to 2-Bromopropane-13C3 Testes Testes / Ovaries Exposure->Testes Systemic Absorption BoneMarrow Bone Marrow Exposure->BoneMarrow GermCell Germ Cell Necrosis & Follicle Degeneration Testes->GermCell Hematopoiesis Suppression of Hematopoiesis BoneMarrow->Hematopoiesis Clinical1 Infertility / Amenorrhea GermCell->Clinical1 Clinical2 Pancytopenia / Severe Anemia Hematopoiesis->Clinical2

Figure 1: Mechanistic pathway of 2-Bromopropane-13C3 toxicity from exposure to clinical manifestation.

Evidence-Based PPE Matrix: The Causality of Glove Selection

Standard laboratory nitrile gloves provide a dangerous false sense of security when handling halogenated alkanes. Because 2-Bromopropane-13C3 is readily absorbed through the skin, barrier failure directly translates to systemic exposure[2].

Experimental permeation testing using the ASTM F-739 method demonstrates that 2-bromopropane degrades and breaks through standard nitrile in as little as 30 minutes[6]. Therefore, ethylene vinyl alcohol (EVOH) laminate gloves are strictly required.

Quantitative Glove Breakthrough Data for 2-Bromopropane

Glove MaterialMean Breakthrough TimePermeation RateSuitability for 2-Bromopropane-13C3Causality / Rationale
Silver Shield® / 4H® (EVOH Laminate) > 480 minutesNot DetectedHighly Recommended EVOH laminate physically blocks small, non-polar halogenated solvents effectively[6].
Nitrile 30 – 44 minutesHighNot Recommended Rapid chemical degradation and permeation by brominated alkanes[6].
Polyvinyl Chloride (PVC) 3 – 7 minutesExtremely HighDangerous Immediate structural failure and dissolution upon contact[6].

Self-Validating Operational Protocol

To ensure absolute safety, do not simply follow steps; validate them. Every phase of this Standard Operating Procedure (SOP) includes a built-in validation check to confirm the system is secure before proceeding.

Phase 1: Pre-Operational Verification

  • Action: Conduct all transfers within a hard-ducted chemical fume hood.

  • Causality: 2-Bromopropane has a high vapor pressure (224 mbar at 20°C). Inhalation is the primary route for hematopoietic suppression[7].

  • Validation Check: Verify the continuous airflow monitor reads ≥ 100 feet per minute (fpm). Tape a small tissue strip to the bottom of the sash; it must visibly pull inward. This visually validates negative pressure.

  • Action: Don EVOH laminate gloves (Silver Shield®) over a pair of standard inner nitrile gloves.

  • Validation Check: Perform a pneumatic inflation test prior to donning. Trap air inside the laminate glove, roll the cuff, and apply pressure. If any pressure loss is detected, discard immediately.

Phase 2: Chemical Handling & Transfer

  • Action: Ground all receiving vessels and use non-sparking tools.

  • Causality: 2-Bromopropane is highly flammable and prone to static ignition[7]. The 13C3 labeling does not alter its flash point. High vapor pressure combined with static discharge presents a severe deflagration risk.

  • Validation Check: Ensure grounding clips are physically clamped to bare metal on both the source and receiving containers. Tug gently on the clips to ensure a secure metal-to-metal connection.

Phase 3: Post-Operational Decontamination

  • Action: Seal the 13C3 stock vial tightly and store it in a secondary containment vessel at 2–8°C in a flammables-rated refrigerator.

  • Validation Check: Weigh the sealed container before returning it to storage. Document the mass. Before the next use, re-weigh the container; a discrepancy indicates a compromised seal and evaporative loss.

Emergency Response & Disposal Plan

In the event of a spill, standard solvent cleanup protocols are insufficient due to the reproductive toxicity and high flammability of the compound.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area.

  • Eliminate Ignition: Turn off all nearby heat sources, hot plates, and electrical equipment[7].

  • Don PPE: Responders must wear a supplied-air respirator (if outside a fume hood) or a full-face respirator with organic vapor cartridges, alongside Tychem® aprons and EVOH gloves[2].

  • Absorb: Apply vermiculite or a non-combustible, inert absorbent material. Do not use combustible materials like paper towels..

  • Collect: Use non-sparking scoops to transfer the absorbed mixture into a heavy-duty, sealable halogenated waste container[8].

SpillResponse Detect 1. Spill Detected Isolate 2. Isolate & Remove Ignition Detect->Isolate PPE 3. Don EVOH Gloves & Respirator Isolate->PPE Absorb 4. Apply Non-Combustible Absorbent PPE->Absorb Dispose 5. Halogenated Waste Disposal Absorb->Dispose

Figure 2: Self-validating emergency workflow for 2-Bromopropane-13C3 spill containment.

Disposal Protocol: Never dispose of 2-Bromopropane-13C3 down the drain. It is harmful to aquatic life and will accumulate in sumps, creating an explosion hazard. Segregate it strictly as Halogenated Flammable Waste . Ensure it is never mixed with strong oxidizing agents (e.g., peroxides, perchlorates), as this will cause violent decomposition.

Sources

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